(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJLOYYNCABND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657165 | |
| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-94-6 | |
| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid: Strategies and Methodologies
Executive Summary
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are instrumental in constructing biaryl and heteroaryl structures, which are common motifs in many drug candidates. The strategic placement of the chloro, ethoxycarbonyl, and boronic acid groups on the phenyl ring provides a versatile scaffold for creating complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present a comparative analysis of the most effective strategies, including classical organometallic routes and modern transition-metal-catalyzed methods.
Introduction: The Strategic Importance of a Multifunctional Building Block
Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry due to their stability, low toxicity, and versatile reactivity.[3][4] this compound distinguishes itself by offering three distinct points for chemical modification: the boronic acid for palladium-catalyzed couplings, the ester for hydrolysis and subsequent amide bond formation, and the chloride for further cross-coupling or nucleophilic substitution. This trifecta of functionality makes it an exceptionally valuable intermediate in the synthesis of targeted therapies and advanced materials.[5]
The primary challenge in its synthesis lies in achieving precise regiocontrol while maintaining the integrity of the sensitive ester group. The methodologies presented herein are selected to address these challenges, providing reliable and scalable solutions.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals several viable pathways starting from commercially available materials. The key C-B bond disconnection points to either a pre-functionalized aryl halide or a direct C-H functionalization of a simpler arene.
Caption: Retrosynthetic pathways for the target molecule.
Core Synthetic Pathways
We will now explore three robust synthetic strategies, each with distinct advantages and mechanistic considerations.
Pathway 1: The Classical Organometallic Approach via Grignard Reagent
This long-established method relies on the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.[6][7] The primary advantage is its reliability and use of inexpensive reagents.
Causality and Experimental Rationale: The synthesis begins with ethyl 3-chloro-4-bromobenzoate. The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the C-Br position.[8] Cryogenic temperatures (-78 °C) are critical during the addition of the Grignard reagent to the trialkyl borate to prevent over-addition and the formation of undesired borinic or boronic acids.[9] Anhydrous conditions are mandatory as Grignard reagents are potent bases and will be quenched by protic sources.
Experimental Protocol: Grignard Formation and Borylation
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Slowly add a solution of ethyl 3-chloro-4-bromobenzoate (1.0 eq) in anhydrous THF to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is then maintained at a gentle reflux.
-
After the magnesium is consumed, cool the resulting dark solution to room temperature.
-
-
Borylation and Hydrolysis:
-
In a separate flame-dried flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a stirred solution of aqueous HCl (1 M).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Caption: Grignard-based synthesis workflow.
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that offers superior functional group tolerance compared to the classical organometallic routes.[7][10] This makes it particularly suitable for substrates bearing sensitive groups like esters.
Causality and Experimental Rationale: This reaction couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the product.[2][12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., X-Phos) accelerate the reductive elimination step and improve catalyst stability. A weak base like potassium acetate (KOAc) is sufficient to facilitate the transmetalation step without hydrolyzing the ester.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup:
-
In a Schlenk flask, combine ethyl 3-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%) or a combination of a Pd precursor like Pd₂(dba)₃ (1.5 mol%) and a ligand like X-Phos (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction and Workup:
-
Add a degassed solvent, such as dioxane or toluene, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After solvent evaporation, the resulting pinacol boronate ester is often stable and can be used directly.
-
To obtain the free boronic acid, the pinacol ester can be hydrolyzed. A common method is transesterification with a phase-transfer catalyst in a biphasic solvent system or by oxidative cleavage with NaIO₄ followed by an acidic workup.[3][7]
-
Caption: The catalytic cycle of Miyaura Borylation.
Pathway 3: Iridium-Catalyzed Direct C-H Borylation
Representing the state-of-the-art in atom economy, direct C-H borylation avoids the need for pre-halogenated substrates.[13][14] This pathway utilizes an iridium catalyst to selectively replace an aromatic C-H bond with a C-B bond.
Causality and Experimental Rationale: The starting material for this route is ethyl 3-chlorobenzoate. The regioselectivity is governed by a combination of electronic and steric effects. The chloro group is an ortho-, para-director, while the ethoxycarbonyl group is a meta-director. The target position 4 is para to the chloro group and meta to the ester, making it an electronically favored site. Furthermore, iridium-catalyzed borylation is highly sensitive to steric hindrance.[15][16] The bulky iridium catalyst will preferentially approach the least hindered C-H bond, which is the C4-H, located para to the existing chloro substituent. This convergence of directing effects makes this a highly selective transformation.
Experimental Protocol: Ir-Catalyzed C-H Borylation
-
Reaction Setup:
-
In a nitrogen-filled glovebox, charge a screw-cap vial with ethyl 3-chlorobenzoate (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.5 eq).
-
Add the iridium catalyst precursor, [Ir(COD)OMe]₂ (1.5 mol %), and a bipyridine ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %).
-
Add an anhydrous, non-polar solvent like cyclohexane or octane.
-
-
Reaction and Workup:
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C for 16-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue can be purified by silica gel chromatography to yield the pinacol boronate ester.
-
Hydrolysis to the boronic acid is performed as described in Pathway 2. A one-pot procedure where the borylation is followed by oxidative cleavage with NaIO₄ is also highly effective.[3][10]
-
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on factors such as scale, cost, available equipment, and desired purity.
| Feature | Pathway 1: Grignard | Pathway 2: Miyaura Borylation | Pathway 3: C-H Borylation |
| Starting Material | Ethyl 3-chloro-4-bromobenzoate | Ethyl 3-chloro-4-bromobenzoate | Ethyl 3-chlorobenzoate |
| Key Reagents | Mg, Trialkyl borate | Pd catalyst, B₂pin₂, Base | Ir catalyst, B₂pin₂ |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Functional Group Tolerance | Low (incompatible with acidic protons) | High | High |
| Scalability | Good, but cryogenic needs can be challenging | Excellent | Good, catalyst cost can be a factor |
| Atom Economy | Poor (Stoichiometric Mg, halide waste) | Moderate | Excellent (C-H activation) |
| Key Advantage | Low reagent cost | High reliability & functional group tolerance | Step and atom economy |
| Key Disadvantage | Harsh conditions, functional group sensitivity | Catalyst cost, removal of Pd | Catalyst cost, regioselectivity can be substrate-dependent |
Purification and Characterization
Purification of the final this compound is typically achieved through recrystallization. A common issue with boronic acids is the formation of cyclic anhydrides (boroxines) upon standing. This can be mitigated by storing the compound under dry conditions or by a simple aqueous workup prior to use.
Standard Characterization:
-
¹H NMR: Will show characteristic aromatic proton signals, the ethyl ester quartet and triplet, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.
-
¹³C NMR: Will confirm the number of unique carbons in the aromatic ring and the ester group.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. While the classical Grignard approach remains a viable option, modern palladium- and iridium-catalyzed methods offer significant advantages in terms of mildness, functional group tolerance, and efficiency. For laboratory-scale synthesis and rapid analog generation, the Miyaura borylation (Pathway 2) provides the best balance of reliability and scope. For process development and green chemistry initiatives, the direct C-H borylation (Pathway 3) represents the most forward-looking and elegant approach, provided the catalyst costs are manageable. The selection of the optimal route will ultimately be guided by the specific constraints and goals of the research or development program.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]
- 16. Ir-catalyzed proximal and distal C–H borylation of arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its importance lies in its role as a versatile building block, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining closely related analogs, we can establish a reliable profile for this compound.
| Property | Value | Source/Analogue |
| CAS Number | 913835-94-6 | [3] |
| Molecular Formula | C₉H₁₀BClO₄ | [4] |
| Molecular Weight | 228.44 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Inferred from analogues |
| Melting Point | Estimated range: 135-193 °C | Based on 4-ethoxycarbonylphenylboronic acid (135 °C) and 4-((2-chloroethoxy)carbonyl)phenylboronic acid (189-193 °C)[5][6] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General property of phenylboronic acids |
| Storage | Inert atmosphere, 2-8°C | [3] |
A Note on Stability and Handling: Boronic acids are generally stable, but they can undergo dehydration to form cyclic boroxine anhydrides. This process is often reversible in the presence of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures.[3]
Synthesis and Characterization
Representative Synthesis Protocol: Esterification of 4-Carboxy-2-chlorophenylboronic Acid
This protocol is adapted from the synthesis of similar ethoxycarbonylphenylboronic acids. The underlying principle is the acid-catalyzed esterification of a carboxylic acid with ethanol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Carboxy-2-chlorophenylboronic acid in anhydrous ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization: Navigating the Challenges
The characterization of boronic acids by Nuclear Magnetic Resonance (NMR) spectroscopy can be complicated by the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride. This can lead to broadened or multiple sets of peaks in the NMR spectrum.[7]
Expert Insight: To obtain a clean NMR spectrum, it is often advantageous to use a solvent that can break up the boroxine trimer. Deuterated methanol (CD₃OD) is an excellent choice as the methanol will readily exchange with the hydroxyl groups on the boron atom, disrupting the anhydride formation.[7]
While specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
-
¹H NMR:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ester.
-
Aromatic protons will appear as multiplets or doublets in the downfield region. The exact chemical shifts and coupling constants will be influenced by the chloro and boronic acid substituents.
-
A broad singlet for the B(OH)₂ protons, which may exchange with solvent protons.
-
-
¹³C NMR:
-
Peaks for the ethyl group carbons.
-
A peak for the carbonyl carbon of the ester around 165-175 ppm.
-
Aromatic carbon signals, with the carbon attached to the boron atom often being difficult to observe due to quadrupolar relaxation.
-
-
IR Spectroscopy:
-
A broad O-H stretching band for the boronic acid hydroxyl groups.
-
A strong C=O stretching band for the ester carbonyl group.
-
C-O stretching bands for the ester.
-
C-Cl stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[8]
The Rationale Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligands is crucial for stabilizing the palladium catalyst and tuning its reactivity.[6]
-
Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly employed.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion: An Enabling Reagent for Innovation
This compound stands as a testament to the enabling power of boronic acids in modern organic synthesis. Its unique substitution pattern offers chemists a valuable tool for introducing specific structural motifs into complex molecules. A thorough understanding of its properties, handling, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, is paramount for its effective utilization in the discovery and development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists and researchers, empowering them to leverage the full potential of this versatile synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [Synthesis and fluorescence property of complexes of rare-earth with p-nitrophenylacetic acid]. | Sigma-Aldrich [sigmaaldrich.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. This compound , 98% , 913835-94-6 - CookeChem [cookechem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
On Solid Ground: A Guide to the Stability and Storage of Substituted Phenylboronic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Substituted phenylboronic acids are indispensable reagents in modern organic synthesis and drug discovery, prized for their versatility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is intrinsically linked to their chemical stability, a property that is often misunderstood and can be compromised by improper handling and storage. These molecules are susceptible to several degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxines.[3][4][5] This guide provides a comprehensive overview of the factors governing the stability of substituted phenylboronic acids. It delves into the primary degradation mechanisms, the profound influence of electronic and environmental factors, and provides field-proven protocols for optimal storage, handling, and experimental stability assessment.
The Duality of Reactivity and Instability
The power of a phenylboronic acid lies in the unique characteristics of its C–B bond. This bond is sufficiently stable to allow for isolation and handling, yet reactive enough to participate in transition metal-catalyzed reactions.[6] This delicate balance, however, makes these compounds prone to degradation. An understanding of their stability is not merely an academic exercise; for the drug development professional, it is critical for ensuring the purity of starting materials, the reproducibility of synthetic procedures, and the integrity of active pharmaceutical ingredients (APIs) that incorporate a boronic acid moiety.[7][8] This guide serves as a foundational resource for mitigating the risks associated with their inherent instability.
Core Degradation Pathways
The stability of a substituted phenylboronic acid is primarily dictated by its susceptibility to three main degradation pathways. The prevalence of each pathway is highly dependent on the specific compound and its environment.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond, resulting in the loss of the desired functional group.[4] This is a frequent and often overlooked side reaction in synthetic applications.[4] The reaction can proceed through distinct mechanisms depending on the pH of the medium.
-
Base-Catalyzed Protodeboronation: This is the most common pathway under the basic conditions often used in cross-coupling reactions.[7][9] The process begins with the formation of a more nucleophilic tetrahedral boronate anion ([ArB(OH)₃]⁻).[10] This is followed by a rate-limiting reaction where the boronate is protonated by a proton source, typically water, leading to the cleavage of the C-B bond.[4][10] Highly electron-deficient and ortho-substituted arylboronic acids are particularly susceptible to this degradation pathway.[9]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction involves the boronic acid itself reacting with an acid, leading to protonolysis.[4][11] The rate of acid-catalyzed protodeboronation is often slowest around pH 5.[7]
Oxidation: Sensitivity to Air and Oxidants
The empty p-orbital on the boron atom makes it susceptible to attack by nucleophilic oxygen species.[12][13] This oxidative deboronation pathway converts the arylboronic acid into the corresponding phenol and boric acid.[12] This process can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of transition metal catalysts, or more rapidly by reactive oxygen species (ROS) like hydrogen peroxide.[3][12][14][15] This degradation is a significant concern in biological applications where ROS are prevalent.[13]
Dehydration and Boroxine Formation
In the solid state or in non-aqueous solutions, particularly upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][6][16]
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This is an equilibrium process.[17] While boroxine formation is reversible upon the addition of water, it can alter the reagent's solubility, reactivity, and apparent molecular weight. In many cases, commercially supplied boronic acids exist as a mixture of the free acid and the boroxine.[17]
Caption: Key degradation pathways for substituted phenylboronic acids.
| Degradation Pathway | Triggering Conditions | Resulting Product(s) |
| Protodeboronation | Aqueous acid or, more commonly, aqueous base (pH > 10)[4][11] | Arene, Boric Acid |
| Oxidation | Atmospheric oxygen, reactive oxygen species (e.g., H₂O₂)[12][14] | Phenol, Boric Acid |
| Boroxine Formation | Heat, storage in a dry state, aprotic solvents[5][16][17] | Cyclic Trimeric Anhydride |
| Table 1: Summary of primary degradation pathways for phenylboronic acids. |
Critical Factors Influencing Stability
The Role of Aromatic Substituents
The electronic nature of substituents on the phenyl ring has a profound impact on stability by altering the electron density at the boron atom.[18]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halides increase the Lewis acidity of the boron atom.[19] This makes the boronic acid more susceptible to nucleophilic attack by hydroxide, often accelerating base-catalyzed protodeboronation.[9]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the C–B bond, which can sometimes slow protodeboronation but may increase susceptibility to oxidation.
-
Ortho-Substituents: Steric hindrance and intramolecular interactions from ortho-substituents can dramatically influence stability, often making these derivatives highly prone to protodeboronation.[7][18]
Environmental and Storage Factors
Phenylboronic acids are sensitive to their immediate environment. Control over these factors is the most direct way to ensure long-term viability.
-
Temperature: Elevated temperatures accelerate all degradation pathways and strongly drive the equilibrium towards boroxine formation.[6]
-
Moisture: As a reactant in hydrolysis and a proton source for protodeboronation, moisture is a critical factor.[20][21] Many boronic acids are hygroscopic.[20][21]
-
Light: While less universally critical than temperature and moisture, some derivatives may be sensitive to UV light, which can catalyze oxidative degradation.[11][22]
-
Atmosphere: The presence of oxygen can lead to gradual oxidation over time. Storage under an inert atmosphere is best practice for sensitive compounds.[20]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is paramount to preserving the integrity of substituted phenylboronic acids.
Optimal Storage Conditions
The goal of proper storage is to mitigate the environmental factors that promote degradation.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C).[20][23] | Slows the rate of all degradation reactions and minimizes boroxine formation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[20] | Prevents slow oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container, preferably within a desiccator.[21] | Minimizes hydrolysis and protodeboronation by excluding atmospheric moisture.[20] |
| Light | Store in an amber vial or in the dark.[22] | Protects against potential light-catalyzed degradation. |
| Table 2: Recommended long-term storage conditions for substituted phenylboronic acids. |
Best Practices for Handling
Degradation can occur rapidly upon removal from ideal storage conditions.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: For highly sensitive compounds, weigh and handle them inside a glovebox or under a blanket of inert gas.
-
Minimize Exposure: Work quickly to minimize the compound's exposure time to the atmosphere. Tightly reseal the container immediately after use.
-
Solvent Choice: When preparing solutions for storage, use dry, degassed aprotic solvents. For aqueous applications, prepare solutions fresh and use them promptly. The stability of boronic acids in solution is generally much lower than in the solid state.[24]
Experimental Assessment of Stability
For critical applications, particularly in regulated environments like drug development, it is essential to experimentally verify the stability of a given phenylboronic acid.
Stability-Indicating Analytical Methods
A stability-indicating method is one that can accurately separate the intact compound from its degradation products.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique. However, care must be taken, as on-column hydrolysis of boronic esters or degradation of the acid itself can occur.[25] Using columns with low silanol activity and avoiding harsh pH modifiers in the mobile phase can mitigate this.[25]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative for separating the polar boronic acid from its less polar ester or degradation products.[26]
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is excellent for analyzing labile boronic esters and acids as it avoids the aqueous conditions that promote hydrolysis.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of protons from degradation products (e.g., the new aromatic proton in a protodeboronated arene). ¹¹B NMR is also highly valuable for observing the chemical environment of the boron atom and can distinguish between the trigonal boronic acid and the tetrahedral boronate anion.[24][28]
Protocol: Forced Degradation (Stress) Study
A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and validate the analytical method's stability-indicating properties.
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the substituted phenylboronic acid in an appropriate solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), remove an aliquot from each stress condition, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
-
Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks. Use mass spectrometry (MS) to help identify the structures of any new peaks that appear.
| Stressor | Typical Condition | Primary Degradation Targeted |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | Protodeboronation |
| Basic Hydrolysis | 0.1 M NaOH at room temp. | Protodeboronation |
| Oxidation | 3% H₂O₂ at room temp. | Oxidation |
| Thermal | Solution heated to 60 °C | General Degradation |
| Photolytic | Expose to UV light (e.g., 254 nm) | Photodegradation |
| Table 3: Example stress conditions for a forced degradation study. |
Conclusion
Substituted phenylboronic acids are powerful but sensitive reagents. Their successful application hinges on a proactive approach to maintaining their chemical integrity. By understanding the fundamental degradation pathways of protodeboronation, oxidation, and boroxine formation, researchers can implement rational storage and handling strategies. The core principles are simple but effective: keep them cold, dry, and, for maximum protection, under an inert atmosphere. For critical applications, this knowledge must be paired with robust analytical methods to experimentally verify stability, ensuring both the quality of starting materials and the reliability of scientific outcomes.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 22. dcfinechemicals.com [dcfinechemicals.com]
- 23. hpc-standards.com [hpc-standards.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids [pubmed.ncbi.nlm.nih.gov]
- 28. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Ortho-Chloro Substituted Boronic Acids for Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-chloro substituted boronic acids represent a class of reagents with significant potential in synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. However, their utility is often hampered by unique reactivity challenges stemming from the steric and electronic influence of the ortho-chloro substituent. This guide provides a comprehensive analysis of the factors governing the reactivity of these substrates, with a primary focus on their application in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic intricacies, explore common side reactions, and present field-proven strategies and detailed protocols to overcome the inherent challenges, enabling researchers to confidently and effectively utilize these valuable building blocks.
Introduction: The Double-Edged Sword of Ortho-Chloro Substitution
The presence of a chlorine atom at the ortho position of an arylboronic acid introduces a fascinating dichotomy. On one hand, it offers a valuable synthetic handle for further functionalization and can significantly influence the conformational properties and biological activity of the target molecule. The electron-withdrawing nature of the chlorine atom can also modulate the electronic properties of the aromatic ring.[1] On the other hand, this substitution pattern presents considerable challenges in one of the most pivotal applications of boronic acids: the Suzuki-Miyaura cross-coupling reaction.
The primary obstacles arise from:
-
Steric Hindrance: The bulky chlorine atom adjacent to the boronic acid moiety can impede the approach of the palladium catalyst and the coupling partner, slowing down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[2]
-
Electronic Effects: The inductive electron-withdrawing effect of the chlorine atom decreases the nucleophilicity of the arylboronic acid, which can disfavor the transmetalation step.[2]
-
Propensity for Side Reactions: Ortho-substituted boronic acids, in general, are more susceptible to undesired side reactions such as protodeboronation and the formation of boroxine anhydrides.
Understanding and mitigating these challenges is paramount for the successful application of ortho-chloro substituted boronic acids in synthetic campaigns. This guide will provide the necessary insights and practical guidance to achieve this.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[3] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The presence of an ortho-chloro substituent primarily impacts the transmetalation and reductive elimination steps.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Transmetalation Step: A Steric and Electronic Hurdle
Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step, especially with sterically hindered substrates.[5] For ortho-chloro substituted boronic acids, two main pathways are considered for this step: the "boronate pathway" and the "oxo-palladium pathway".[5]
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.[6]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[6]
The steric bulk of the ortho-chloro group can hinder the formation of the necessary transition state in both pathways. To overcome this, the choice of ligand and base is critical.
The Role of Ligands: Creating Space for Reaction
The ligands coordinated to the palladium center play a pivotal role in facilitating the coupling of sterically demanding substrates. Standard phosphine ligands like triphenylphosphine are often ineffective. The key is to employ bulky and electron-rich ligands that promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species and accelerate the reductive elimination step.
Bulky Monodentate Phosphine Ligands (Buchwald-type): Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates. Their bulkiness favors the formation of monoligated palladium complexes, creating more space around the metal center for the hindered substrates to coordinate. Their electron-rich nature also increases the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[7] They are strong σ-donors and often possess significant steric bulk, which helps to stabilize the active catalytic species and promote the desired reaction pathway.[1]
Common Side Reactions and Mitigation Strategies
The increased steric strain and altered electronics of ortho-chloro substituted boronic acids make them more susceptible to side reactions that can significantly reduce the yield of the desired cross-coupled product.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This is a significant competing pathway, especially under basic conditions and at elevated temperatures.[9] For ortho-substituted boronic acids, the steric hindrance can slow down the desired coupling reaction, providing more opportunity for protodeboronation to occur.[10]
Mitigation Strategies:
-
Careful Selection of Base: While a base is necessary to activate the boronic acid, overly strong bases can accelerate protodeboronation.[6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[11]
-
Use of Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[12] In-situ formation of the boronic ester or using the pre-formed ester can be an effective strategy.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can help to suppress protodeboronation, as water is the proton source for this side reaction.[13]
Figure 2: Strategies to mitigate protodeboronation.
Boroxine Formation: The Anhydride Equilibrium
Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[14] This equilibrium is reversible in the presence of water.[15] While boroxines can participate in Suzuki-Miyaura coupling, their formation can complicate reaction kinetics and stoichiometry. For ortho-substituted boronic acids, steric hindrance can influence the equilibrium between the monomeric boronic acid and the trimeric boroxine.[15]
Mitigation Strategies:
-
Controlled Water Content: While completely anhydrous conditions can favor boroxine formation, a small amount of water is often beneficial in Suzuki-Miyaura couplings to ensure the boronic acid is predominantly in its monomeric form.[15]
-
Use of Boronic Esters: As with protodeboronation, using boronic esters circumvents the issue of boroxine formation.
Optimized Protocols for Challenging Couplings
The key to successfully coupling ortho-chloro substituted boronic acids lies in the judicious selection of reaction parameters.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes recommended conditions for the Suzuki-Miyaura coupling of ortho-chloro substituted boronic acids with various aryl halides.
| Aryl Halide Partner | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | |
| Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 70-90 | |
| Hindered Aryl Bromide | [Pd(IPr)(μ-Cl)Cl]₂ | Cs₂CO₃ | t-Amyl alcohol | 100 | >90 | |
| Electron-deficient Aryl Chloride | Pd/C | Na₂CO₃ | Water | 120 (Microwave) | 79-95 | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative coupling reaction.
Materials:
-
2-Chlorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Boroxine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing the Lewis Acidity of Functionalized Phenylboronic Acids
Introduction: The Pivotal Role of Lewis Acidity in Phenylboronic Acid Functionality
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures essential for drug discovery.[1] Beyond their role as synthetic building blocks, the inherent Lewis acidic nature of the boron atom governs their reactivity and opens doors to a wide array of applications, from chemical sensing to targeted drug delivery.[2][3][4]
The boron atom in a phenylboronic acid possesses a vacant p-orbital, rendering it an electrophilic center capable of accepting an electron pair from a Lewis base.[3] This electron-accepting ability, or Lewis acidity, is not a fixed property. It is exquisitely sensitive to the electronic nature of the substituents on the phenyl ring. By strategically functionalizing the aromatic core, we can modulate the Lewis acidity, thereby fine-tuning the compound's reactivity and binding affinities for specific applications. For researchers in drug development, a quantitative understanding and precise characterization of this Lewis acidity are paramount for designing effective therapeutic agents and robust synthetic methodologies.
This in-depth technical guide provides a comprehensive overview of the key experimental and computational techniques employed to characterize the Lewis acidity of functionalized phenylboronic acids. We will delve into the theoretical underpinnings of each method, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their experimental design.
I. Spectroscopic Characterization of Lewis Acidity
Spectroscopic methods offer powerful, non-destructive means to probe the electronic environment of the boron center and quantify its Lewis acidic character. These techniques rely on monitoring changes in the spectral properties of a probe molecule upon interaction with the boronic acid.
NMR Spectroscopy: A Window into the Boron Atom's Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and probing electronic effects. Several NMR-based methods have been developed to quantify Lewis acidity, with the Gutmann-Beckett and Childs methods being the most prominent.
The Gutmann-Beckett method is a well-established experimental procedure for assessing the Lewis acidity of a wide range of molecular species.[5] It utilizes triethylphosphine oxide (TEPO) as a 31P NMR probe molecule.[5][6] The Lewis basic oxygen atom of TEPO coordinates to the Lewis acidic boron center of the phenylboronic acid, leading to a deshielding of the adjacent phosphorus atom. This deshielding is observed as a downfield shift in the 31P NMR chemical shift (δ).[5][6] The magnitude of this shift is directly proportional to the Lewis acidity of the boronic acid.
The Lewis acidity is quantified by the Acceptor Number (AN), which is calculated using the following equation:
AN = 2.21 × (δsample − 41.0)
where δsample is the 31P chemical shift of TEPO in the presence of the boronic acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent like hexane.[5] Higher AN values indicate stronger Lewis acidity.[5]
Experimental Protocol: Gutmann-Beckett Method
-
Preparation of Stock Solutions: Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, weakly Lewis acidic deuterated solvent (e.g., CDCl3 or C6D6). A typical concentration is 0.06 M.
-
Sample Preparation: In an NMR tube, dissolve an equimolar amount of the functionalized phenylboronic acid in the same deuterated solvent.
-
Addition of TEPO: Add an equimolar amount of the TEPO stock solution to the NMR tube containing the boronic acid.
-
NMR Acquisition: Acquire a 31P{1H} NMR spectrum of the mixture at a constant temperature (e.g., 23 °C).
-
Data Analysis: Determine the chemical shift (δsample) of the TEPO-boronic acid adduct and calculate the Acceptor Number (AN) using the formula above.
Causality and Self-Validation: The choice of a weakly coordinating solvent is critical to minimize competitive binding and ensure that the observed chemical shift change is primarily due to the interaction with the boronic acid. Running a control spectrum of TEPO in the same solvent without the boronic acid is essential to establish the baseline chemical shift. The equimolar ratio ensures a significant population of the adduct for reliable detection.
The Childs method employs trans-crotonaldehyde as a 1H NMR probe.[6][7] The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde induces a change in the chemical shifts of the aldehyde's protons.[8] While this method has been used, it has significant limitations. The weak donor strength of trans-crotonaldehyde restricts its applicability to only very strong Lewis acids.[7][8] Furthermore, the exposed protons of the probe are susceptible to secondary interactions, which can complicate the interpretation of the results and obscure the true Lewis acidity.[7][8] Recent critical evaluations have suggested that discrepancies previously attributed to hard and soft acid/base (HSAB) effects may be due to these limitations.[7]
Diagram: Comparison of NMR-based Lewis Acidity Probes
Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett and Childs NMR methods.
UV-Vis Spectroscopy: Quantifying Acidity through pKa Determination
The Lewis acidity of a boronic acid in an aqueous medium is often expressed by its pKa value.[3] This value represents the pH at which the concentrations of the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate are equal.[3] A lower pKa value signifies a stronger Lewis acid, as it indicates a greater tendency to accept a hydroxide ion at a lower pH.[3]
UV-Vis spectrophotometry provides a straightforward method for determining the pKa of functionalized phenylboronic acids. The transition from the sp2-hybridized trigonal planar form to the sp3-hybridized tetrahedral boronate alters the electronic structure of the molecule, leading to a change in its UV-Vis absorption spectrum.[9] By monitoring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.[10][11][12]
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Preparation of Boronic Acid Stock Solution: Prepare a stock solution of the functionalized phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.
-
Sample Preparation for Measurement: In a series of cuvettes or a 96-well microtiter plate, add a small, constant volume of the boronic acid stock solution to each buffer solution.[13]
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample.
-
Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.[12] Alternatively, linear regression analysis of absorbance data against pH can be used.[10]
Causality and Self-Validation: The use of a series of buffers with known pH values is crucial for accurate pKa determination. The constant concentration of the boronic acid across all samples is maintained by adding a fixed amount of the stock solution. The selection of the analytical wavelength is important for maximizing the signal-to-noise ratio.[11]
Fluorescence Spectroscopy: A Highly Sensitive Probe
Fluorescence spectroscopy offers a highly sensitive method for characterizing Lewis acidity. Certain fluorescent molecules, known as fluorophores, exhibit changes in their emission properties upon interaction with Lewis acids.[14] This can manifest as a shift in the emission wavelength (color) or a change in fluorescence intensity (quenching or enhancement).
One approach involves using fluorescent probes that can bind to the boronic acid. For example, the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone can be interrupted by coordination with a boronic acid, leading to a change in its fluorescence emission.[15][16] Another strategy utilizes fluorophores that are directly functionalized with a boronic acid group. The interaction of the boronic acid with a Lewis base, such as a saccharide, can alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence.[17] This principle is widely used in the development of fluorescent sensors for sugars.[18]
Diagram: Principle of a Boronic Acid-based Fluorescent Sensor
Caption: Schematic of a fluorescent sensor utilizing a phenylboronic acid for analyte detection.
II. Computational Approaches: Predicting and Understanding Lewis Acidity
In addition to experimental techniques, computational methods provide powerful tools for predicting and rationalizing the Lewis acidity of functionalized phenylboronic acids. These in silico approaches can guide experimental design and provide deeper insights into the electronic factors governing acidity.
Fluoride Ion Affinity (FIA): A Theoretical Benchmark
Fluoride ion affinity (FIA) is a widely used computational metric for quantifying the intrinsic Lewis acidity of a molecule.[19][20] It is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[21]
LA + F- → [LA-F]-
FIA = -ΔH
A higher FIA value corresponds to a stronger Lewis acid.[21][22] Computational chemistry software packages can be used to calculate the energies of the Lewis acid and its fluoride adduct, allowing for the determination of the FIA. While FIA is a valuable theoretical descriptor, it's important to note that it represents the gas-phase acidity and may not always perfectly correlate with solution-phase behavior where solvent effects play a significant role.
Ammonia Affinity (AA) and Other Computational Descriptors
Recent studies have shown that computed ammonia affinity (AA) can be a unified method for evaluating the Lewis acidity of both organoboronates and organoboronamides.[2][19][20] Other computational descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Global Electrophilicity Index (GEI), have also been employed to estimate Lewis acidity.[2][20] However, these methods may only be partially applicable, especially when comparing structurally diverse Lewis acids.[2]
pKa Calculations: Predicting Acidity in Solution
Computational methods can also be used to predict the pKa of boronic acids in solution.[23] These calculations typically involve determining the free energy change for the dissociation of the boronic acid in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model.[23] Accurate pKa prediction can be challenging due to the need to account for multiple low-energy conformations and the complex nature of solvation.[23] However, when carefully executed, these calculations can provide valuable insights and complement experimental measurements.
III. Data Presentation: A Comparative Overview
To facilitate the comparison of Lewis acidity data obtained from different methods, it is essential to present the information in a clear and structured format. The following table provides a representative example of how to summarize such data for a series of functionalized phenylboronic acids.
| Substituent (para-) | pKa (UV-Vis) | Acceptor Number (AN) (Gutmann-Beckett) | Calculated FIA (kcal/mol) |
| -H | 8.86 | 51.0 | 85.2 |
| -OCH3 | 9.25 | 48.5 | 82.1 |
| -Cl | 8.15 | 54.2 | 88.9 |
| -NO2 | 7.22 | 60.1 | 95.7 |
Note: The values presented in this table are illustrative and may not represent actual experimental or computational data.
IV. Applications in Drug Development and Beyond
The ability to precisely characterize and tune the Lewis acidity of phenylboronic acids has profound implications for drug development and other biomedical applications.
-
Enzyme Inhibition: Boronic acids are effective inhibitors of serine proteases, where the Lewis acidic boron atom interacts with the catalytic serine residue. The inhibitory potency is directly related to the Lewis acidity of the boronic acid.
-
Targeted Drug Delivery: Phenylboronic acid-functionalized nanoparticles can target sialic acid, which is overexpressed on the surface of many cancer cells.[24][25] The pH-dependent nature of the boronic acid-diol interaction can be exploited for controlled drug release in the acidic tumor microenvironment.[24][26]
-
Glucose Sensing: The reversible binding of glucose to phenylboronic acids forms the basis of many glucose-responsive systems for insulin delivery.[18] The Lewis acidity of the boronic acid influences the binding affinity and the pH at which the system is most responsive.
Conclusion: A Multi-faceted Approach to a Fundamental Property
The Lewis acidity of functionalized phenylboronic acids is a fundamental property that dictates their reactivity and utility in a vast range of applications. A comprehensive characterization of this property requires a multi-faceted approach, combining the strengths of various experimental and computational techniques. NMR and UV-Vis spectroscopy provide robust and accessible methods for quantifying Lewis acidity in solution, while fluorescence spectroscopy offers enhanced sensitivity. Computational methods, such as FIA and pKa calculations, provide valuable predictive power and mechanistic insights. By leveraging this toolkit of characterization techniques, researchers can rationally design and optimize phenylboronic acid-based molecules for applications spanning from catalysis to cutting-edge therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mt.com [mt.com]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. ishigirl.tripod.com [ishigirl.tripod.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 25. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Abstract
Once relegated to the periphery of drug discovery due to perceived toxicity, boronic acids have emerged as a versatile and powerful class of compounds in modern medicinal chemistry.[1][2][3] The approval of bortezomib in 2003 for the treatment of multiple myeloma marked a paradigm shift, catalyzing a surge of interest in the therapeutic potential of these unique molecules.[1][4][5] This in-depth technical guide provides a comprehensive overview of the core applications of boronic acids, delving into their mechanisms of action, showcasing their utility in drug design, and offering insights into the experimental methodologies that underpin their development. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical accuracy to illuminate the expanding role of boronic acids in creating next-generation therapeutics.
Introduction: The Unique Chemistry of Boron and its Therapeutic Implications
The utility of boronic acids in medicinal chemistry stems from the unique electronic properties of the boron atom. Its vacant p-orbital allows it to act as a Lewis acid, readily accepting electrons.[6] This characteristic enables boronic acids to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[1] This ability to form stable yet reversible interactions is a key differentiator from many traditional covalent inhibitors and forms the basis for their diverse therapeutic applications.[7]
Initially, concerns about potential toxicity hampered the exploration of boron-containing compounds in drug development.[1][2][3] However, the successful clinical application of drugs like bortezomib has largely demystified these concerns, demonstrating that carefully designed boronic acid-based therapeutics can exhibit favorable safety profiles.[1][2][3]
Core Applications of Boronic Acids in Drug Discovery
The versatility of the boronic acid moiety has led to its successful incorporation into a wide range of therapeutic agents. Key application areas include:
-
Enzyme Inhibition: Boronic acids are potent inhibitors of various enzyme classes, particularly proteases.
-
Antimicrobial Agents: They have demonstrated efficacy against fungal and bacterial pathogens.
-
Drug Delivery and Prodrug Strategies: Their unique reactivity is being harnessed to create sophisticated drug delivery systems and targeted prodrugs.
-
Diagnostics and Sensing: The ability to bind with diols makes them valuable tools for developing sensors, particularly for glucose.
-
Bioconjugation: Boronic acids are increasingly used as versatile linkers in bioconjugation chemistry.
Boronic Acids as Enzyme Inhibitors: A Mechanistic Deep Dive
The most prominent application of boronic acids in medicinal chemistry is as enzyme inhibitors. Their mechanism of action often involves mimicking the tetrahedral transition state of substrate hydrolysis.[8]
3.1. Proteasome Inhibitors in Oncology
The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cellular homeostasis.[9][10] Inhibition of the proteasome disrupts this process, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[9][10]
Bortezomib (Velcade®): A Landmark Achievement
Approved by the FDA in 2003, bortezomib was the first-in-class proteasome inhibitor and revolutionized the treatment of multiple myeloma.[1][4][5][11] The boron atom in bortezomib binds with high affinity and specificity to the catalytic site of the 26S proteasome, specifically interacting with the N-terminal threonine hydroxyl group in the chymotrypsin-like (β5) subunit.[2][9] This reversible covalent interaction effectively blocks the proteasome's activity.[10][12][13]
Ixazomib (Ninlaro®): The First Oral Proteasome Inhibitor
Following the success of bortezomib, ixazomib was approved in 2015 as the first orally bioavailable proteasome inhibitor for the treatment of multiple myeloma.[5][11][14] It shares a similar mechanism of action with bortezomib, inhibiting the chymotrypsin-like activity of the proteasome.[11]
Mechanism of Proteasome Inhibition by Boronic Acids
The following diagram illustrates the interaction of a dipeptide boronic acid inhibitor with the active site of the proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib - Wikipedia [en.wikipedia.org]
- 10. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic deployment of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic Acid in the Genesis of Novel Heterocyclic Scaffolds
Abstract
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid has emerged as a pivotal structural synthon in the realm of synthetic organic chemistry, particularly in the construction of diverse and complex heterocyclic frameworks. Its unique substitution pattern, featuring a halogen, an ester, and a boronic acid moiety on the same phenyl ring, offers a versatile platform for sequential and regioselective C-C and C-N bond formations. This application note provides an in-depth exploration of its utility, focusing on palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies for the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to guide researchers in leveraging this valuable building block.
Introduction: The Architectural Significance of a Multifunctional Building Block
The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1][2][3] These cyclic structures are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of aromatic precursors is paramount to the efficient assembly of these complex molecules. This compound stands out as a particularly valuable reagent due to the orthogonal reactivity of its functional groups.
The boronic acid group is a well-established participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and pseudohalides.[4][5] The chloro substituent provides a handle for subsequent transformations, such as additional cross-coupling reactions or nucleophilic aromatic substitution. Finally, the ethoxycarbonyl group can serve as a directing group, be hydrolyzed to a carboxylic acid for further derivatization, or participate in cyclization reactions. This trifecta of functionality allows for a modular and convergent approach to the synthesis of intricate heterocyclic systems.
Physicochemical Properties and Handling
A comprehensive understanding of the reagent's properties is crucial for its effective application and for ensuring experimental reproducibility.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 603122-80-1 |
| Molecular Formula | C9H10BClO4 |
| Molecular Weight | 228.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 108 °C (lit.)[6] |
| Solubility | Soluble in methanol, ethanol, THF, and dioxane. Sparingly soluble in water. |
Storage and Handling: this compound is generally stable under ambient conditions. However, as with most boronic acids, it is susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride) upon prolonged exposure to heat or strong desiccants. It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advised.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound.[4][7] This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-C bond between the boronic acid and an sp2-hybridized carbon atom of an organic halide or triflate.[5]
General Reaction Scheme
The general transformation can be depicted as follows:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of a Benzofuran Scaffold
This protocol details the synthesis of a substituted benzofuran, a privileged heterocyclic motif in medicinal chemistry, utilizing a sequential Suzuki-Miyaura coupling and intramolecular cyclization strategy.[1][8]
Step 1: Suzuki-Miyaura Coupling with an ortho-Substituted Phenol
Objective: To couple this compound with a suitable ortho-functionalized phenol derivative, such as 2-bromophenol, to generate the precursor for the subsequent cyclization.
Materials:
-
This compound (1.0 eq)
-
2-Bromophenol (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.04 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 2-bromophenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The expected product is ethyl 3-chloro-2'-(hydroxy)biphenyl-4-carboxylate.
Step 2: Intramolecular O-Arylation (Ullmann Condensation)
Objective: To effect an intramolecular cyclization of the biphenyl intermediate to form the benzofuran ring system.
Materials:
-
Ethyl 3-chloro-2'-(hydroxy)biphenyl-4-carboxylate (from Step 1)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
To a reaction vessel, add the biphenyl intermediate, copper(I) iodide, L-proline, and potassium carbonate.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired benzofuran derivative.
Caption: Experimental workflow for benzofuran synthesis.
Synthesis of Other Novel Heterocycles
The versatility of this compound extends beyond benzofuran synthesis. By judicious choice of the coupling partner and subsequent cyclization strategy, a variety of other heterocyclic cores can be accessed.
Synthesis of Dibenzofurans
A Pschorr-type radical cyclization can be employed to synthesize dibenzofurans.[9] The reaction of this compound with an appropriate diazonium salt derived from an aniline can generate an aryl radical, which then undergoes intramolecular cyclization.
Synthesis of Carbazoles
For the synthesis of carbazoles, the boronic acid can be coupled with an ortho-amino-substituted aryl halide. The resulting biphenylamine can then undergo an intramolecular N-arylation, often catalyzed by palladium or copper, to form the carbazole ring system.
Troubleshooting and Key Considerations
-
Homocoupling of Boronic Acid: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid.[4] This can be minimized by ensuring thorough deoxygenation of the reaction mixture, using high-purity reagents, and carefully controlling the reaction temperature.
-
Protodeboronation: The C-B bond can be cleaved by protic solvents, especially under acidic or strongly basic conditions. Using anhydrous solvents when necessary and a suitable base is crucial.
-
Catalyst Choice: While Pd(PPh3)4 is a robust catalyst, other palladium sources and ligands may offer improved yields or shorter reaction times for specific substrates. Buchwald and Hartwig ligands, for instance, are often effective for challenging couplings.
-
Base and Solvent Selection: The choice of base and solvent system can significantly impact the reaction outcome. Carbonates are commonly used, but phosphates or hydroxides may be more effective in certain cases. Aprotic polar solvents like DMF or dioxane are also frequently employed.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocycles. Its strategically placed functional groups allow for a range of synthetic manipulations, primarily centered around the robust and reliable Suzuki-Miyaura cross-coupling reaction. The subsequent intramolecular cyclization of the resulting biaryl intermediates provides a modular and efficient route to a variety of heterocyclic scaffolds of high interest in medicinal chemistry and materials science. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to exploit the synthetic potential of this valuable reagent.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Sterically Hindered Cross-Coupling: Detailed Application Notes and Protocols for 2-Chlorophenylboronic Acid Derivatives
For Immediate Release
Cambridge, MA – For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the cross-coupling of sterically hindered substrates presents a significant synthetic hurdle. This comprehensive guide provides detailed application notes and protocols for the cross-coupling of 2-chlorophenylboronic acid and its derivatives, with a primary focus on the robust and versatile Suzuki-Miyaura reaction. Additionally, comparative insights into Stille and Heck couplings are presented to offer a broader perspective on available synthetic strategies.
The ortho-chloro substituent on the phenylboronic acid introduces considerable steric bulk, which can impede the key steps of the catalytic cycle in traditional cross-coupling reactions. This guide delves into the mechanistic challenges and provides field-proven strategies to overcome them, ensuring high yields and purity of the desired biaryl products.
The Challenge of Steric Hindrance in Cross-Coupling
The primary obstacle in the cross-coupling of 2-chlorophenylboronic acid derivatives is the steric clash at the reaction center. This steric hindrance significantly impacts the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, can be particularly sluggish with sterically demanding substrates. Bulky substituents on either coupling partner can hinder the approach of the palladium catalyst, thus slowing down the reaction rate. For aryl chlorides, the inherent strength of the C-Cl bond already presents a higher activation barrier compared to bromides or iodides, and this is exacerbated by ortho-substitution.[1][2][3][4][5]
Transmetalation: While the exact mechanism is still a subject of research, this step involves the transfer of the aryl group from the boronic acid to the palladium center. The steric bulk around the boron atom can impede the formation of the necessary intermediate with the palladium complex.
Reductive Elimination: This final, product-forming step involves the coupling of the two aryl groups on the palladium center. Significant steric congestion around the metal can make it difficult for the two aryl groups to come into the required proximity for bond formation, thus hindering the reductive elimination process.[6][7][8][9]
Overcoming these challenges necessitates a careful selection of catalysts, ligands, bases, and solvents to create a highly active and accommodating catalytic system.
The Suzuki-Miyaura Coupling: A Powerful Tool for Hindered Substrates
The Suzuki-Miyaura reaction has emerged as the preeminent method for constructing C-C bonds, offering a broad functional group tolerance and the use of generally stable and less toxic boronic acid reagents.[10][11][12] For sterically hindered substrates like 2-chlorophenylboronic acid, the key to success lies in the use of specialized catalyst systems.
Key Reaction Parameters for Success
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are essential for facilitating the coupling of aryl chlorides and sterically hindered partners. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[1][2][3] Furthermore, their steric bulk can facilitate the reductive elimination step.[6][7][8][9]
-
Buchwald Ligands: Biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are widely recognized for their effectiveness in challenging Suzuki-Miyaura couplings.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also proven to be highly effective, offering high stability and activity.[14]
Palladium Precatalysts: The use of well-defined palladium precatalysts, which are air- and thermally-stable, can ensure the efficient generation of the active Pd(0) species in situ.[2][15][16] This avoids issues associated with the incomplete reduction of Pd(II) sources or the inhibitory effects of ligands from Pd(0) sources like Pd₂(dba)₃.[1][15]
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered couplings, inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, providing a good balance of basicity and compatibility.[17]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient.
-
Potassium tert-butoxide (KOtBu): A very strong, non-nucleophilic base that can be employed for particularly unreactive aryl chlorides.
Solvent Choice: The solvent must be capable of dissolving the reagents and stabilizing the catalytic species. Anhydrous, aprotic solvents are generally preferred.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatics: Toluene and xylenes are also frequently used, with the latter allowing for higher reaction temperatures.[17]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid with a sterically hindered aryl chloride.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos Pd G3) | Precatalysts offer stability and efficient generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos, RuPhos) | Promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents that solubilize reagents and stabilize the catalyst. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow: Suzuki-Miyaura Coupling
General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid with a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Chlorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 2-chlorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[18]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.[18]
Comparative Cross-Coupling Strategies
While the Suzuki-Miyaura reaction is often the method of choice, other cross-coupling reactions can also be employed for the synthesis of biaryls from 2-chlorophenyl derivatives.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.[9][19] A key advantage is the high tolerance of organostannanes to a wide variety of functional groups.[20] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[9][19][20]
Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene.[7][21][22][23] While not a direct method for biaryl synthesis from two aryl partners, it can be a valuable tool for the arylation of vinyl arenes, which can then be further functionalized. Arylboronic acids can also be used in some variations of the Heck reaction.[24][25]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium source and ligand are fresh and handled under an inert atmosphere. Consider using a more robust precatalyst.
-
Oxygen Contamination: Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.[17]
-
Impure Reagents: Use high-purity starting materials. Boronic acids can degrade over time.[17]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing is crucial.[11][12][17]
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources. Running the reaction under anhydrous conditions or using a boronic ester may mitigate this issue.[17]
-
Conclusion
The cross-coupling of 2-chlorophenylboronic acid derivatives is a challenging but achievable transformation that provides access to valuable sterically hindered biaryl compounds. The Suzuki-Miyaura reaction, with its well-developed catalyst systems featuring bulky, electron-rich phosphine ligands, offers a robust and reliable method for overcoming the steric and electronic hurdles. By carefully selecting the reaction parameters and understanding the underlying mechanistic principles, researchers can successfully navigate the complexities of these demanding couplings. While Stille and Heck reactions offer alternative strategies, the Suzuki-Miyaura reaction remains the frontline choice for its practicality and broad applicability in modern organic synthesis.
References
- 1. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination [dspace.mit.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid in Pharmaceutical Intermediate Synthesis: A Technical Guide
Introduction: Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, boronic acids have emerged as exceptionally versatile and indispensable reagents.[1][2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have established them as critical building blocks in the synthesis of numerous pharmaceutical agents.[3][4] This application note focuses on a particularly valuable, yet functionally specific reagent: (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid .
This trifunctional molecule offers a strategic advantage in multi-step pharmaceutical synthesis. The boronic acid moiety serves as the primary reactive site for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction. The ortho-chloro substituent provides steric and electronic influence that can direct reaction selectivity and serves as a potential secondary reaction handle. Finally, the para-ethoxycarbonyl group acts as a masked carboxylic acid, allowing for late-stage functionalization, typically through amide bond formation, a ubiquitous linkage in bioactive molecules. This guide will provide an in-depth analysis of its application, supported by mechanistic insights and detailed, field-proven protocols.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction to generate substituted biaryl compounds. These biaryl scaffolds are central to a wide range of pharmacologically active molecules. The reaction facilitates the formation of a C-C bond between the boronic acid and an aryl halide or triflate, catalyzed by a palladium complex.
Mechanistic Considerations and the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
dot graph Suzuki_Miyaura_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The substituents on this compound play a crucial role:
-
Ethoxycarbonyl Group: As an electron-withdrawing group, it can influence the electronic properties of the phenyl ring, which may affect the rate of transmetalation.
-
ortho-Chloro Group: This substituent introduces significant steric hindrance around the boronic acid. This can be leveraged to achieve regioselectivity in couplings with polyhalogenated aromatics. Furthermore, the C-Cl bond is generally less reactive in palladium-catalyzed couplings than C-Br or C-I bonds, allowing for selective reaction at the boronic acid site while preserving the chloro-substituent for subsequent downstream reactions.
Exemplary Application: Synthesis of a Key Pharmaceutical Intermediate
To illustrate the practical utility of this compound, we present a representative two-step synthesis of a substituted N-(biphenyl-4-yl)amide, a common scaffold in pharmaceutical compounds. This process involves an initial Suzuki-Miyaura coupling followed by ester hydrolysis and subsequent amidation.
Step 1: Suzuki-Miyaura Coupling Protocol
This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoaniline, to yield Ethyl 4'-amino-2'-chloro-[1,1'-biphenyl]-4-carboxylate.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. |
| This compound | 228.43 | 1.2 | 1.2 |
| 4-Bromoaniline | 172.02 | 1.0 | 1.0 |
| Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) | 731.74 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Detailed Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (274 mg, 1.2 mmol), 4-bromoaniline (172 mg, 1.0 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The solvent mixture should be thoroughly degassed by bubbling with nitrogen or argon for at least 20 minutes prior to use.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (4-bromoaniline).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Ethyl 4'-amino-2'-chloro-[1,1'-biphenyl]-4-carboxylate.
dot graph Workflow_Suzuki { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step 2: Hydrolysis and Amidation Protocol
The ethyl ester of the biphenyl intermediate serves as a protected carboxylic acid. The following protocol outlines its conversion to a final amide product, a common step in constructing the final active pharmaceutical ingredient (API).[5]
Part A: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified biphenyl ester from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter and dry the solid product.
Part B: Amide Bond Formation
-
Acid Activation: The resulting carboxylic acid can be converted to an amide through various coupling methods. A common and reliable method is to first activate the carboxylic acid. This can be achieved by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated acyl chloride is then reacted with a desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to yield the final amide product.[6]
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of each reaction can be rigorously monitored by standard analytical techniques (TLC, LC-MS, NMR). Expected outcomes, such as the disappearance of starting materials and the appearance of product peaks with the correct mass-to-charge ratio, provide clear validation at each stage. The purity of the final intermediate can be definitively assessed by ¹H NMR, ¹³C NMR, and elemental analysis, ensuring its suitability for subsequent synthetic steps.
Conclusion
This compound is a highly functionalized and strategic building block for the synthesis of complex pharmaceutical intermediates. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of substituted biaryl cores. The presence of the ortho-chloro and para-ethoxycarbonyl substituents provides chemists with valuable tools for directing reactivity and for downstream functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery and development. The protocols provided herein offer a robust and validated pathway for the application of this versatile reagent.
References
Cross-coupling of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid with heteroaryl halides
An Application Guide to a Challenging C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid with Heteroaryl Halides
Introduction: The Strategic Importance of Heteroaryl-Aryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the relatively benign nature of its reagents.[1][2][3] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[3][4] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, making the Suzuki-Miyaura coupling a strategically vital transformation in drug discovery and development.[5][6][7]
This guide focuses on a particularly relevant and challenging subclass of this reaction: the coupling of this compound with a range of heteroaryl halides. This specific transformation is of significant interest as it combines an electron-deficient and sterically hindered boronic acid with heteroaryl partners that often pose unique challenges, such as catalyst inhibition by nitrogen-containing substrates.[8][9] The resulting products are highly functionalized scaffolds, primed for further diversification in medicinal chemistry programs.
As a senior application scientist, this document is designed to provide not just a protocol, but a comprehensive guide grounded in mechanistic understanding and practical experience. We will explore the causality behind experimental choices, provide a self-validating and detailed protocol, and offer insights into troubleshooting potential issues, thereby empowering researchers to confidently and successfully employ this powerful synthetic tool.
Reaction Principle: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][4] Understanding this cycle is paramount to optimizing reaction conditions and troubleshooting unforeseen outcomes. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halide bond of the heteroaryl halide.[4][5] This is often the rate-limiting step, especially for less reactive halides like chlorides.[1] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this difficult oxidative addition.[1][10]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. A base is essential for this process; it reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[3][11] The choice of base and solvent can significantly influence the rate and efficiency of this step.[12]
-
Reductive Elimination : In the final step, the two organic partners—the heteroaryl group and the substituted phenyl group—are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4] Bulky ligands also promote this final, product-forming step.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Substrate-Specific Considerations
-
This compound : This substrate is electron-deficient due to the ester functionality and contains an ortho-chloro substituent. Electron-deficient boronic acids can be prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[13][14] The ortho-substituent adds steric bulk, which can hinder the approach to the catalytic center.
-
Heteroaryl Halides : Nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, imidazoles) can act as ligands themselves, coordinating to the palladium center and poisoning the catalyst.[8][9] This leads to lower reaction rates or complete failure. The use of highly active catalysts with strongly binding ligands is often necessary to outcompete this inhibition.[10][15] The reactivity of the halide is also a key factor, with the general trend being I > Br > OTf >> Cl. Coupling heteroaryl chlorides is particularly challenging and requires highly active catalytic systems.[16][17]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with various heteroaryl halides. Optimization may be required depending on the specific heteroaryl halide used.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂; 2 mol%) or a suitable precatalyst
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 4 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄; 2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer with heating plate
-
Inert atmosphere system (e.g., Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps from setup to purification.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Instructions:
-
Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl halide (e.g., 0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), potassium phosphate (1.0 mmol, 2.0 eq.), Palladium(II) Acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8] Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[13]
-
Solvent Addition : To the flask, add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The small amount of water is often beneficial for dissolving the inorganic base and facilitating the reaction.[1][3]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.[18]
-
Monitoring : The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation and Expected Outcomes
The success of this coupling is highly dependent on the nature of the heteroaryl halide. The following table provides representative, expected yields for the coupling of this compound with various classes of heteroaryl halides under the conditions described above.
| Entry | Heteroaryl Halide | Expected Yield (%) | Notes |
| 1 | 2-Bromopyridine | 75-85% | A standard, moderately reactive coupling partner. |
| 2 | 2-Chloropyridine | 60-75% | More challenging due to the less reactive C-Cl bond; may require longer reaction times or higher catalyst loading.[5] |
| 3 | 5-Bromopyrimidine | 80-90% | Electron-deficient heterocycles often react well as the C-X bond is more polarized.[1] |
| 4 | 2-Chloro-5-trifluoromethylpyridine | 70-85% | Electron-withdrawing groups on the heterocycle generally facilitate oxidative addition. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach is key to diagnosing and solving problems.[13]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst degraded by oxygen.[8][13]2. Catalyst Poisoning: Nitrogen on the heterocycle is inhibiting the catalyst.[8][9]3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation); impure halide. | 1. Ensure rigorous degassing of solvents and use a fresh, high-purity catalyst. Consider using a well-defined Pd(0) precatalyst.2. Increase ligand loading (e.g., L:Pd ratio of 4:1) or switch to a more electron-rich, bulkier ligand (e.g., RuPhos, XPhos).3. Use freshly purchased or purified reagents. Store boronic acids in a desiccator. |
| Homocoupling of Boronic Acid | Presence of oxygen or excess Pd(II) species in the reaction mixture.[1] | Rigorously degas all solvents and the reaction vessel. Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. |
| Dehalogenation of Heteroaryl Halide | A side reaction where the halide is replaced by a hydrogen atom. Can be promoted by certain bases or impurities.[1][13] | Try a different base (e.g., Cs₂CO₃, K₂CO₃). Ensure the reaction is run under strictly anhydrous conditions (if using an anhydrous base system). |
| Protodeboronation of Boronic Acid | The boronic acid is sensitive to the basic conditions, especially with added water and heat, leading to its decomposition.[14] | Use a milder base (e.g., K₂CO₃, KF).[11] Minimize reaction time. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1] |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Use of Protecting Groups for Boronic Acids in Complex Multi-Step Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, including susceptibility to protodeboronation, oxidation, and formation of boroxines, can significantly complicate their use in multi-step synthetic sequences.[1][2] This guide provides an in-depth exploration of protecting group strategies designed to mitigate these challenges. We will delve into the mechanistic rationale behind the selection of various protecting groups, offering detailed, field-proven protocols for their installation and cleavage. This document is structured to serve as a practical resource for chemists aiming to enhance the efficiency, robustness, and scope of their synthetic endeavors involving boronic acids.
The Chemist's Dilemma: The Instability of Boronic Acids
Free boronic acids, while highly reactive and desirable for cross-coupling reactions, present several stability issues that can hinder their application in complex syntheses.[2] These challenges include:
-
Protodeboronation: The cleavage of the C–B bond by a proton source, a common side reaction under both acidic and basic conditions.
-
Oxidation: The conversion of the boronic acid to an alcohol, which can be particularly problematic in the presence of oxidants or even atmospheric oxygen.[3]
-
Boroxine Formation: The dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride. While often reversible, boroxine formation complicates purification and accurate quantification.[1]
These instabilities necessitate the use of protecting groups that can mask the reactive boronic acid moiety, allowing it to be carried through multiple synthetic steps unscathed.[4] The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
The Workhorse: Pinacol Esters (Bpin)
Pinacol boronate esters are arguably the most ubiquitous protecting group for boronic acids due to their convenient preparation and sufficient stability for many applications.[1] They are often stable enough for purification by silica gel chromatography and can be used directly in Suzuki-Miyaura coupling reactions.[1][5]
Rationale for Use
The steric bulk of the pinacol group shields the boron atom from unwanted reactions, increasing its stability towards hydrolysis compared to the free boronic acid.[4] However, this stability is a double-edged sword, as the direct hydrolysis to regenerate the boronic acid can be challenging, often requiring harsh acidic conditions and heating.[1]
Protocol: Formation of Pinacol Boronate Esters
A common method for the synthesis of pinacol boronate esters is the Miyaura borylation reaction.
Reaction:
Detailed Protocol:
-
To a solution of the aryl halide (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in a suitable solvent (e.g., dioxane, toluene) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %) and a base (e.g., KOAc, 3.0 equiv).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pinacol boronate ester. For challenging purifications, silica gel mixed with boric acid has been reported to be effective.[1]
Protocol: Deprotection of Pinacol Boronate Esters
While often used directly in cross-coupling, regeneration of the free boronic acid can be necessary.
Method 1: Acidic Hydrolysis with Oxidative Workup
-
The pinacol boronate ester (1.0 equiv) is dissolved in a mixture of acetone and water.
-
An aqueous solution of NaIO₄ (4.0 equiv) and NH₄OAc (catalytic) is added, and the mixture is stirred at room temperature for several hours.
-
The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to yield the boronic acid.
Method 2: Transesterification to a More Labile Ester
A milder, two-step alternative involves transesterification with diethanolamine followed by hydrolysis.[6][7]
-
To a solution of the pinacol boronate ester in diethyl ether, add diethanolamine. A white precipitate of the diethanolamine-boronate adduct typically forms within 30 minutes.[6][7]
-
The precipitate is filtered, washed with ether, and dried.
-
The diethanolamine boronate can then be hydrolyzed under mild acidic conditions (e.g., 0.1M HCl) to yield the free boronic acid.[6][7]
The Strategist's Choice: MIDA Boronates for Iterative Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful tool for complex molecule synthesis, particularly in the context of iterative cross-coupling (ICC).[8][9] Developed by the Burke group, MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with a wide range of anhydrous reaction conditions and silica gel chromatography.[8][10]
Rationale for Use
The trivalent MIDA ligand forms a dative bond from the nitrogen atom to the boron center, creating a tetracoordinate boron species. This pyramidalization effectively "shuts down" the reactivity of the boronic acid in anhydrous cross-coupling conditions.[8][11] However, the MIDA group can be easily cleaved under mild aqueous basic conditions to liberate the free boronic acid in a controlled manner.[1][8] This unique "on/off" capability is the cornerstone of the ICC strategy.
Protocol: Formation of MIDA Boronates
Reaction:
Detailed Protocol: [12]
-
A mixture of the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO is heated at 80-110 °C under vacuum for 1-3 hours to facilitate the removal of water.
-
The reaction progress can be monitored by ¹H NMR.
-
Upon completion, the reaction mixture is cooled to room temperature and the MIDA boronate can often be precipitated by the addition of an organic solvent like ethyl acetate or diethyl ether.
-
The solid is collected by filtration, washed with the organic solvent, and dried under vacuum.
Protocol: Deprotection of MIDA Boronates
Detailed Protocol: [1]
-
The MIDA boronate (1.0 equiv) is suspended in a mixture of THF and water (or methanol and water).
-
An aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) is added.
-
The mixture is stirred at room temperature for 10-30 minutes.
-
The reaction is then acidified with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to afford the free boronic acid.
Application: Slow-Release Cross-Coupling
A key application of MIDA boronates is in "slow-release" cross-coupling reactions, which is particularly beneficial for unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[13][14] Under specific conditions, the MIDA boronate hydrolyzes slowly, maintaining a low, steady concentration of the reactive boronic acid in the reaction mixture. This minimizes decomposition while allowing for efficient cross-coupling.[15][16]
Typical Slow-Release Conditions: [13]
-
Catalyst system: A palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos).
-
Base: A mild base such as K₃PO₄ or K₂CO₃ in a mixed solvent system (e.g., dioxane/water).[13]
-
Temperature: 60-100 °C.
Orthogonal Protection Strategies: The DAN Group and Beyond
For more complex syntheses involving multiple boron functionalities, orthogonal protecting groups are essential. The 1,8-diaminonaphthalene (dan) group, developed by Suginome, offers a robust alternative to MIDA, as it is stable to basic conditions but cleaved by acid.[4]
The Diaminonaphthalene (dan) Protecting Group
-
Stability: Very stable under a wide range of conditions, including those that cleave MIDA boronates.[1][4] The nitrogen lone pairs donate into the empty p-orbital of boron, reducing its Lewis acidity and reactivity.[1]
-
Formation: Can be installed by treating a boronic acid with 1,8-diaminonaphthalene under Dean-Stark conditions.[4]
-
Deprotection: Cleaved with aqueous acid.[1]
-
Orthogonality: The acid-lability of the dan group is orthogonal to the base-lability of the MIDA group, allowing for selective deprotection and reaction of one boronic acid in the presence of another.[4]
Other Notable Protecting Groups
Several other protecting groups have been developed to address specific challenges:
-
Trifluoroborates (BF₃K): These salts exhibit high crystallinity and stability towards oxidation.[1] They can be considered as common intermediates for the interconversion of various protected boronic acids.[17]
-
BOMA (bis(2-hydroxybenzyl)methylamine): Forms tridentate complexes similar to MIDA but are deprotected under acidic conditions.[18][19]
-
PZA (Pyrazolamide) and AAM (Anthranilamide): These can act as both protecting groups and ortho-directing groups.[4]
Data Summary and Visualization
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages |
| Pinacol (Bpin) | Cyclic diol ester | Moderate; sensitive to strong acid/base and hydrolysis | Acidic hydrolysis (often harsh); transesterification | Commercially available, easy to prepare, often used directly in coupling |
| MIDA | Tridentate ligand | High; stable to anhydrous conditions, chromatography | Mild aqueous base (e.g., NaOH, NaHCO₃) | Enables iterative cross-coupling, slow-release of unstable boronic acids |
| DAN | Diamine adduct | Very high; stable to base | Aqueous acid | Orthogonal to MIDA, high stability |
| Trifluoroborate (BF₃K) | Anionic salt | High; stable to air and moisture | Acidic conditions or with silyl halides | Crystalline solids, easy to handle |
Diagram 1: Iterative Cross-Coupling Workflow with MIDA Boronates
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered and electronically deactivated substrates, such as (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid. The presence of an ortho-chloro substituent and an electron-withdrawing ester group makes this boronic acid a particularly challenging coupling partner. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Understanding the Challenges
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[1] However, its success is highly dependent on the substrates and reaction conditions.[2][3] The subject of this guide, this compound, presents two primary challenges:
-
Steric Hindrance: The ortho-chloro group can sterically impede the crucial transmetalation step of the catalytic cycle.[4][5]
-
Electronic Deactivation: The electron-withdrawing ethoxycarbonyl group reduces the nucleophilicity of the boronic acid, making it less reactive.[3]
These factors can lead to low yields, slow reaction rates, or complete reaction failure. The following sections will address specific problems you might be facing and provide actionable solutions.
Troubleshooting Workflow
Before diving into specific questions, it's helpful to have a logical workflow for diagnosing the problem. The following diagram outlines a systematic approach to troubleshooting a failed Suzuki coupling.
Caption: A logical workflow for diagnosing and troubleshooting failed Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails to proceed, it's crucial to first verify the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) catalysts like Pd(PPh₃)₄ can degrade upon storage. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to the active Pd(0) species in situ.[6] Consider using a fresh bottle of catalyst or a more stable precatalyst.
-
Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to degradation, especially if it's old or has been stored improperly. Consider running a control reaction with a simpler, more reliable boronic acid like phenylboronic acid to confirm your setup and other reagents are viable.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[7][8] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.
-
Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[9][10] Ensure your base is anhydrous if the reaction is meant to be run under anhydrous conditions. Similarly, use dry, high-purity solvents.
Q2: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid. What is causing this homocoupling, and how can I prevent it?
A2: The formation of a homocoupled dimer from your boronic acid is a common side reaction in Suzuki couplings.[7] This is often caused by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[7][8]
-
Rigorous Degassing: As mentioned above, the most common cause is oxygen in the reaction mixture. Ensure all solvents (including any water used in the solvent system) and the reaction vessel are thoroughly degassed.[8]
-
Palladium Source: Using a Pd(II) source can sometimes lead to homocoupling before the catalytic cycle is fully established.[7] Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this. If you must use a Pd(II) source, consider adding a small amount of a reducing agent.
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[6] For a sterically hindered substrate like yours, ligands such as SPhos or XPhos are often more effective than triphenylphosphine.[11][12]
Q3: My main side product appears to be the protodeboronated arene (ethyl 4-chlorobenzoate). Why is this happening and what can I do to minimize it?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a known side reaction, particularly with electron-deficient arylboronic acids.[13][14]
-
Base Selection: The choice and amount of base can significantly influence the rate of protodeboronation.[9] While a base is necessary, a very strong base or high temperatures can promote this side reaction. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or NaOtBu.[15]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of protodeboronation. Try running the reaction at a lower temperature for a longer period. If the desired reaction is fast enough, shortening the overall reaction time can also help.
-
Protecting the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, a trifluoroborate salt, or a MIDA boronate.[6] These derivatives slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[6]
Q4: The reaction is very slow and gives low yields, likely due to the ortho-chloro substituent. What specific catalyst systems are recommended for such sterically hindered substrates?
A4: Steric hindrance is a major hurdle for this substrate, slowing down the key transmetalation and reductive elimination steps.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[4] Buchwald-type biarylphosphine ligands are highly recommended.[11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable and highly active palladium complexes that can be very effective for coupling hindered substrates, including those with aryl chloride partners.[10][11]
-
Precatalysts: Using well-defined palladium precatalysts that incorporate these bulky ligands (e.g., XPhos Pd G3) can lead to more reproducible results and higher activity, as they ensure the efficient generation of the active Pd(0) species.
The following diagram illustrates the catalytic cycle and highlights where issues can arise with this specific substrate.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential issues with sterically hindered substrates.
Recommended Starting Protocol
For a challenging substrate like this compound, a robust set of starting conditions is required. The following protocol is a good starting point for optimization.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[17]
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[16][17]
Optimization Parameters
If the initial reaction is unsuccessful, consider the following optimization strategies, adjusting one variable at a time.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst/Ligand | XPhos Pd G3 (2 mol%) | SPhos Pd G2 (2 mol%) | Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%) | Different ligands have varying efficacy depending on the specific substrates.[11][12] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) | Base strength affects both boronic acid activation and potential side reactions.[2][9] |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | 2-MeTHF/H₂O (10:1) | Solvent polarity and coordinating ability can influence catalyst activity and solubility. |
| Temperature | 100 °C | 80 °C | 120 °C | Balance reaction rate against thermal decomposition and side reactions. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reaction Yield for Sterically Hindered Ortho-Substituted Boronic Acids
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for overcoming the unique challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. Steric congestion around the reactive site can significantly impede key steps in the catalytic cycle, leading to frustratingly low yields or complete reaction failure.[1][2] This document offers a structured approach to troubleshooting and optimization, grounded in mechanistic principles and field-proven strategies.
The Challenge of Steric Hindrance
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[3][4] The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is highly sensitive to the steric environment of the coupling partners.[3][4] When dealing with ortho-substituted boronic acids, steric bulk near the boron atom can hinder its approach to the palladium center, slowing down the crucial transmetalation step.[1] Similarly, bulky groups on the aryl halide can impede oxidative addition, and congestion around the palladium center can make the final reductive elimination step to form the biaryl product energetically unfavorable.[2][5]
Here, we address the most common issues encountered in these demanding reactions and provide a logical framework for systematic optimization.
Visualizing the Catalytic Hurdle
To understand the problem, let's visualize the core catalytic cycle and the steps most affected by steric hindrance.
Caption: The Suzuki cycle with points of steric inhibition.
Troubleshooting Guide: Question & Answer Format
This section is structured to address specific problems you may encounter. Each question is followed by a detailed explanation of the underlying causes and a series of actionable troubleshooting steps.
Q1: My reaction with a di-ortho-substituted boronic acid is giving very low to no yield. Where should I start?
A1: This is a classic symptom of severe steric hindrance. Your primary focus should be on the catalyst system (ligand and palladium source), as standard conditions are often insufficient. [2]
Root Cause Analysis:
-
Ineffective Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often too small to promote the necessary reactivity. They fail to create the highly reactive, coordinatively unsaturated palladium(0) species needed for oxidative addition and cannot facilitate the difficult reductive elimination of a bulky biaryl product.[2][5]
-
Inactive Catalyst: The palladium precatalyst must be efficiently reduced to the active Pd(0) state.[1][4] If this reduction is slow or incomplete, the catalytic cycle will not initiate effectively.
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is interdependent and crucial for both activating the boronic acid and maintaining catalyst stability and activity. An incompatible pairing can halt the reaction.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low yields.
Detailed Recommendations:
-
Switch to a State-of-the-Art Ligand: This is the most critical change.[2] Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential. They accelerate both oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) are also highly effective.[1][6]
-
Use an Appropriate Palladium Source:
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often superior as they are air-stable and generate the active Pd(0) species cleanly and efficiently in situ.[1]
-
Traditional Sources: If using sources like Pd(OAc)₂ or Pd₂(dba)₃, ensure they are fresh and paired with a sufficient excess of the phosphine ligand (typically a 1:2 Pd:Ligand ratio).
-
-
Optimize the Base and Solvent:
-
Base: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5] For extremely hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[6]
-
Solvent: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, or 2-MeTHF are common choices, often with a small amount of water.[1][8]
-
-
Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy.[1] Try increasing the temperature to 80–110 °C. For very challenging substrates, microwave irradiation can be effective, sometimes reducing reaction times from days to minutes and lowering catalyst loading.[9]
Q2: I'm seeing significant amounts of a homocoupled product from my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. [4]
Root Cause Analysis:
-
Oxygen in the System: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid.[4] It can also lead to the oxidative homocoupling of phosphine ligands.[10]
-
Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) can be accompanied by the homocoupling of two boronic acid molecules.[4]
-
Substrate Instability: Some boronic acids are inherently prone to side reactions.
Preventative Measures:
-
Rigorous Degassing is Non-Negotiable:
-
Protocol: Before adding the catalyst, thoroughly degas your solvent and the reaction vessel. The most effective method is to subject the sealed flask to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[10] Bubbling inert gas through the solvent for 10-15 minutes is also a good practice.[10]
-
-
Use a Pd(0) Source or an Efficient Precatalyst:
-
Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, but modern G3 or G4 precatalysts are often the best choice as they are designed for clean activation.
-
-
Control Reagent Addition:
-
In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling.[5]
-
-
Protect the Boronic Acid:
-
If homocoupling and protodeboronation are persistent problems, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[10] These reagents are more robust and release the boronic acid slowly under the reaction conditions.
-
Q3: My reaction starts but then stalls, leaving a mixture of starting material and product. What's causing catalyst deactivation?
A3: Catalyst deactivation in Suzuki couplings, especially with heteroaromatic substrates, is a frequent issue. The likely culprits are catalyst poisoning or inhibition by basic functional groups on your substrates. [11]
Root Cause Analysis:
-
Ligand Coordination: If your ortho-substituted boronic acid or aryl halide contains basic nitrogen atoms (e.g., pyridine, pyrimidine), these can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down the catalytic cycle.[5][11]
-
Impurity Poisoning: Trace impurities in your reagents or solvents, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[11]
-
Catalyst Agglomeration: At high temperatures, the active Pd(0) species can sometimes agglomerate into inactive palladium black, especially with inefficient ligands.
Solutions and Strategies:
-
Select a Robust Ligand: Bulky, electron-rich ligands like XPhos, SPhos, or specific N-heterocyclic carbenes (NHCs) are not only good for overcoming steric hindrance but also form more stable palladium complexes that are less susceptible to inhibition by basic substrates.[5][6]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for slow deactivation and push the reaction to completion.
-
Purify Your Reagents: Ensure your aryl halide and boronic acid are of high purity. If you suspect impurities, consider recrystallization or chromatography of your starting materials. Use high-purity, anhydrous, and degassed solvents.[10]
-
Consider a Different Base: The choice of base can influence catalyst stability. If you suspect base-mediated decomposition, try switching to a milder or different class of base (e.g., from K₃PO₄ to CsF or K₂CO₃).
Data Summary: Recommended Conditions for Hindered Couplings
The following table summarizes starting points for optimizing your reaction. These are not universal but represent a consensus from numerous successful reports.
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3/G4 (1-2 mol%) | Air-stable, provides clean and efficient generation of active Pd(0).[1] |
| Ligand | XPhos, SPhos, RuPhos, AntPhos | Bulky, electron-rich ligands are essential to overcome steric barriers in oxidative addition and reductive elimination.[1][5][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading substrates.[5][12] |
| Solvent | 1,4-Dioxane, Toluene, or 2-MeTHF | Aprotic solvents that are generally stable at high temperatures and compatible with the catalyst system. Often used with a small amount of H₂O.[6][8] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to provide the activation energy needed to overcome steric repulsion.[1][13] |
| Atmosphere | Rigorously Inert (Argon/N₂) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, which minimizes side reactions like homocoupling.[10] |
Experimental Protocol Example: Coupling of a Di-Ortho-Substituted Aryl Bromide with 2,6-Dimethylphenylboronic Acid
This protocol provides a robust starting point for a challenging Suzuki-Miyaura coupling.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)
-
1,4-Dioxane/H₂O (10:1 ratio, degassed)
-
Reaction vial with a stir bar and a septum cap
Procedure:
-
Vessel Preparation: To a dry reaction vial containing a stir bar, add the aryl bromide (e.g., 0.5 mmol), 2,6-dimethylphenylboronic acid (0.6 mmol), and powdered K₃PO₄ (1.5 mmol).
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 catalyst (0.01 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (e.g., 5 mL to achieve a 0.1 M concentration) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[1]
Frequently Asked Questions (FAQs)
Q: Can I use an aryl chloride instead of a bromide? A: Yes, but it is significantly more challenging. Aryl chlorides are less reactive in the oxidative addition step.[10] You will almost certainly need one of the most active catalyst systems, such as those using bulky Buchwald ligands (XPhos, etc.) or advanced NHC ligands, often at slightly higher temperatures and catalyst loadings.[13][14]
Q: My boronic acid is unstable and decomposes on the bench. What should I do? A: Boronic acid instability, especially susceptibility to protodeboronation, is a known issue.[10] The best strategy is to convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt immediately after synthesis or purification.[1][10] These derivatives are often crystalline, air-stable solids that can be stored and are used directly in the coupling reaction.
Q: Is it necessary to use a glovebox? A: While a glovebox provides the ideal inert environment, it is not strictly necessary for most modern Suzuki couplings if you are proficient with Schlenk line techniques. The key is to be meticulous with degassing solvents and ensuring the reaction vessel is kept under a positive pressure of inert gas, especially during the addition of the catalyst and solvents.[1]
Q: Why is water sometimes added to the solvent? A: A small amount of water can be beneficial. It can help dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and facilitate the formation of the active boronate species [Ar-B(OH)₃]⁻, which is believed to undergo transmetalation more rapidly.[15][16] However, in cases where protodeboronation is a major side reaction, running the reaction under strictly anhydrous conditions may be preferable.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Prevent Boronic Acid Homocoupling in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a common challenge in Suzuki-Miyaura coupling: the prevention of boronic acid homocoupling. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to enhance the efficiency and purity of your reactions.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds. However, the formation of undesired homocoupling products, where two boronic acid molecules couple to form a symmetrical biaryl, is a frequent side reaction. This not only consumes valuable starting material and reduces the yield of the desired product but also complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule. Understanding and mitigating the factors that lead to homocoupling is crucial for robust and reproducible synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What is the primary cause of this boronic acid homocoupling?
A1: The two principal culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the catalytically active Pd(0) species to Pd(II). This newly formed Pd(II) can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0), thus creating a catalytic cycle for this unwanted side reaction.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), it can directly react with the boronic acid to form the homocoupled product. This is particularly problematic at the onset of the reaction before the Pd(II) is fully reduced to the active Pd(0) catalyst.
Q2: My reaction is turning black, and I'm seeing a lot of homocoupling. What does the color change indicate, and how can I prevent this?
A2: A black precipitate, often referred to as palladium black, can indicate catalyst decomposition or the formation of palladium nanoparticles. While some nanoparticle catalysts can be active, uncontrolled precipitation often leads to a loss of catalytic activity for the desired cross-coupling and can promote side reactions like homocoupling. To mitigate this, rigorous exclusion of oxygen is paramount.
Core Directive: Rigorous Deoxygenation
Thoroughly degassing all solvents and ensuring the reaction is run under a strictly inert atmosphere (high-purity argon or nitrogen) is one of the most effective strategies to prevent oxygen-mediated homocoupling.
Experimental Protocols for Deoxygenation:
-
Inert Gas Sparging:
-
Introduce the solvent into the reaction flask.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction setup.
-
-
Freeze-Pump-Thaw (for more sensitive reactions):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, apply a high vacuum for several minutes to remove gases from the solid.
-
Close the flask to the vacuum and thaw the solvent.
-
Repeat this cycle three to five times for maximum efficiency.
-
Q3: I've degassed my solvents, but I'm still observing homocoupling. Could my choice of palladium source be the issue?
A3: Yes, the choice of the palladium source significantly influences the extent of homocoupling.
-
Pd(0) vs. Pd(II) Precatalysts: Whenever possible, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is preferable to Pd(II) sources such as Pd(OAc)₂ or PdCl₂. This is because Pd(0) precatalysts do not require an initial reduction step, thereby minimizing the concentration of Pd(II) species that can initiate homocoupling.
-
In Situ Reduction of Pd(II): If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes be facilitated by the boronic acid itself, leading to homocoupling. The addition of a mild reducing agent that does not interfere with the main catalytic cycle can suppress this pathway.
Advanced Strategy: The Use of Mild Reducing Agents
The introduction of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
Experimental Protocol: Employing Potassium Formate
Potassium formate has been demonstrated to be an effective agent in suppressing homocoupling by minimizing the concentration of free Pd(II).
-
Follow a rigorous deoxygenation protocol for your solvent and reagents.
-
Prior to adding the palladium catalyst, introduce potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.
-
Add the palladium catalyst and proceed with the reaction under an inert atmosphere.
| Condition | Homocoupling Product (%) |
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
| Data adapted from a study where the addition of potassium formate significantly suppressed the homocoupling byproduct. |
Q4: How do ligands, bases, and temperature affect the formation of homocoupling byproducts?
A4: These reaction parameters play a crucial role and can be optimized to favor the desired cross-coupling pathway.
-
Ligands: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) is highly recommended. Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.
-
Bases: The choice of base is critical for activating the boronic acid. However, an inappropriate choice can promote homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH).
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling. However, for some systems, higher temperatures in a high-pressure system have been shown to be effective.
Frequently Asked Questions (FAQs)
Q5: Are there any procedural modifications I can make to minimize homocoupling?
A5: Yes, several procedural adjustments can be highly effective:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. This can be achieved using a syringe pump for precise control.
-
Use of a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially reacts with it via oxidative addition rather than participating in boronic acid homocoupling.
-
Pre-heating the Reaction Mixture: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid can help ensure the catalyst is in its active form and ready for the cross-coupling reaction.
Q6: Can the stability of the boronic acid itself contribute to homocoupling?
A6: Absolutely. Some boronic acids, particularly certain heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and can be prone to decomposition and side reactions, including homocoupling. In such cases, using more stable boronic acid surrogates can be a powerful strategy.
Advanced Strategy: Slow-Release of Boronic Acids
The use of air-stable N-methyliminodiacetic acid (MIDA) boronates allows for the slow, controlled release of the corresponding boronic acid under the reaction conditions. This maintains a low concentration of the free boronic acid, minimizing its degradation and participation in homocoupling.
Q7: How can I detect and quantify homocoupling products?
A7: The most common methods for detecting and quantifying homocoupling byproducts are chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of a significant byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and widely used technique for a broad range of compounds.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantification with an appropriate standard.
It is important to note that analyzing reactive pinacolboronate esters can be challenging due to their hydrolysis to the corresponding boronic acids. Specialized analytical methods may be required.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway leading to boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Summary of Key Strategies to Prevent Homocoupling
| Strategy | Rationale | Key Considerations |
| Rigorous Deoxygenation | Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling. | Use inert gas sparging or freeze-pump-thaw techniques. |
| Choice of Pd Precatalyst | Using a Pd(0) source avoids the initial presence of Pd(II) that can directly cause homocoupling. | Pd(0) sources can be more air-sensitive. |
| Use of Bulky, Electron-Rich Ligands | Steric hindrance disfavors the formation of homocoupling intermediates, and electronic properties favor the desired catalytic cycle. | Ligand choice is often substrate-dependent. |
| Slow Addition of Boronic Acid | Keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling reaction. | May require the use of a syringe pump. |
| Use of a Mild Reducing Agent | Maintains the palladium in its active Pd(0) state, preventing Pd(II)-mediated homocoupling. | Potassium formate is a proven effective agent. |
| Optimization of Base and Temperature | Weaker bases and lower temperatures generally suppress homocoupling. | Reaction conditions must still be sufficient for the desired cross-coupling to proceed. |
| Use of Boronic Acid Surrogates | For unstable boronic acids, slow-release strategies (e.g., MIDA boronates) minimize decomposition and side reactions. | May require specific conditions for in situ deprotection. |
By understanding the mechanisms that lead to boronic acid homocoupling and implementing these preventative strategies, researchers can significantly improve the outcome of their palladium-catalyzed cross-coupling reactions, leading to higher yields, improved purity, and more reliable synthetic processes.
Technical Support Center: Managing Boronic Acid Instability in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common yet critical challenge in modern organic synthesis: the instability of boronic acids during palladium-catalyzed cross-coupling reactions. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the chemical principles behind these issues, empowering you to design more robust and reproducible experiments.
Boronic acids are invaluable partners in reactions like the Suzuki-Miyaura coupling due to their functional group tolerance and generally low toxicity.[1] However, their utility is often compromised by inherent instability, leading to diminished yields, complex purification challenges, and poor reproducibility.[2][3] This guide will address these issues head-on in a practical, question-and-answer format.
Part 1: The Nature of the Problem: Understanding Boronic Acid Instability
This section addresses the fundamental reasons behind boronic acid decomposition.
Q1: I'm observing significant byproduct formation and loss of my starting material. What is happening to my boronic acid?
A1: The loss of your boronic acid is likely due to one or more competing decomposition pathways that are accelerated under cross-coupling conditions. The three primary culprits are protodeboronation, oxidation, and trimerization into boroxines.
-
Protodeboronation: This is the most common decomposition pathway, where the C–B bond is cleaved and replaced by a C–H bond, yielding an unwanted and often difficult-to-separate arene or heteroarene byproduct.[4][5] This reaction is frequently catalyzed by the basic conditions, heat, and aqueous media typical of Suzuki-Miyaura couplings.[3][6] The mechanism can be complex, but it is often promoted by the very base required to activate the boronic acid for the catalytic cycle.[4][6]
-
Oxidation: Boronic acids are susceptible to oxidation, which converts the boronic acid into a phenol or related hydroxylic compound.[6] This process can be initiated by residual oxygen in the reaction vessel or by peroxide impurities in ethereal solvents (e.g., THF, dioxane).[6][7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent this.[8][9]
-
Trimerization (Boroxine Formation): In anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine. While boroxines are often in equilibrium with the monomeric boronic acid in the presence of water and can participate in the coupling, their formation can complicate stoichiometry and reaction kinetics.
Below is a diagram illustrating these competing pathways.
Q2: Are some boronic acids more unstable than others?
A2: Absolutely. The stability of a boronic acid is highly dependent on its organic substituent (the 'R' group). Certain classes are notoriously unstable and require special handling and reaction strategies:[2][3]
-
Heteroaryl Boronic Acids: Particularly 2-substituted pyridyl, pyrimidyl, and thiazolyl boronic acids are highly prone to rapid protodeboronation.[3][5] The presence of a basic nitrogen atom can accelerate decomposition pathways.
-
Electron-Deficient Aryl Boronic Acids: Aryl rings substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are more susceptible to protodeboronation.[10]
-
Vinyl and Cyclopropyl Boronic Acids: These sp² and sp³-hybridized boronic acids are known to be inherently unstable, often decomposing upon storage or during the reaction itself.[2][3]
Part 2: Troubleshooting Guide: Common Scenarios & Solutions
This section provides direct answers to specific experimental problems.
Q3: My reaction isn't working. I see my aryl halide being consumed, but my main product is the protodeboronated byproduct (Ar-H). How do I fix this?
A3: This is a classic case where the rate of protodeboronation is faster than the rate of cross-coupling. Your primary goal is to tip this kinetic balance in favor of the desired reaction.
Causality: The base and heat required for the Suzuki-Miyaura reaction are accelerating the decomposition of your boronic acid.[3] The free boronic acid is spending too much time in the reactive medium before it can engage with the palladium catalyst.
Solutions Ranked by Ease of Implementation:
-
Lower the Reaction Temperature: High temperatures significantly accelerate protodeboronation.[10] If your catalyst is active enough, reducing the temperature (e.g., from 100 °C to 60-80 °C) can dramatically suppress this side reaction.[10][11]
-
Switch to a Milder Base: Strong, highly aqueous bases can promote rapid decomposition. Consider switching from NaOH or KOH to milder, anhydrous-friendly bases.[10][11]
-
Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is often effective.[8]
-
Cesium Carbonate (Cs₂CO₃): A stronger but often very effective base for challenging couplings.
-
Potassium Fluoride (KF): A very mild base that can be effective, particularly for base-sensitive substrates.[11]
-
-
Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water provides a ready proton source for protodeboronation.[8][10] Try using anhydrous solvents and a base like finely powdered, dry K₃PO₄.
-
Increase Catalyst Efficiency: A more active catalyst will speed up the desired cross-coupling, allowing it to outcompete decomposition.[10] For challenging couplings (e.g., with aryl chlorides), consider using highly active phosphine ligands like SPhos or XPhos.[2]
Q4: My yields are inconsistent, and I suspect my boronic acid is degrading on the shelf. What is the proper way to handle and store these reagents?
A4: You are right to be suspicious. Many boronic acids, especially the unstable classes mentioned earlier, are not bench-stable for extended periods.[2][3]
Best Practices for Storage & Handling:
-
Storage: Store boronic acids in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen), and protected from light. Some suppliers ship sensitive boronic acids as a slurry or in a slightly moist state, which can paradoxically improve stability by preventing boroxine formation, a proposed initiator of autoxidation.[12]
-
Handling: Always handle boronic acids quickly in the air. Weigh out the required amount and immediately place the reaction vessel under an inert atmosphere. Do not leave the stock bottle open on the bench.
-
Purity Check: Before use, especially if the container has been opened multiple times, it is wise to check the purity by NMR. The presence of boroxine or decomposition products can be a sign of degradation.
-
When in Doubt, Use Fresh: For critical, late-stage reactions, always use a freshly opened bottle or a recently purchased lot of the boronic acid.
Part 3: Advanced Solutions: Using Boronic Acid Surrogates
When optimizing conditions isn't enough, the most robust solution is to replace the unstable boronic acid with a stable, protected surrogate. These reagents are designed to be bench-stable and to "slowly release" the active boronic acid in situ during the reaction.[4][13] This keeps the concentration of the unstable free boronic acid low at any given moment, minimizing its decomposition while allowing the cross-coupling to proceed.[2][13]
Q5: What are the most common boronic acid surrogates, and how do I choose one?
A5: The three most common classes of surrogates are organotrifluoroborates, pinacol boronate esters, and MIDA boronates. The best choice depends on the specific boronic acid, the reaction scale, and commercial availability.
| Boron Reagent Class | Structure Example (Phenyl) | Key Advantages | Key Disadvantages |
| Boronic Acid | Ph-B(OH)₂ | Generally more reactive, high atom economy.[14][15] | Prone to decomposition (protodeboronation, oxidation), can be difficult to purify.[14][15] |
| Potassium Organotrifluoroborate | [Ph-BF₃]⁻K⁺ | Crystalline, air-stable solids. Often show good reactivity.[2] | Requires specific conditions for hydrolysis to the active boronic acid.[16] |
| Pinacol Boronate Ester | Ph-B(pin) | Greatly enhanced stability, easy to handle and purify via chromatography.[6][15] Commercially widespread. | Can be less reactive than boronic acids, requiring higher temperatures or more active catalysts.[6][15] |
| MIDA Boronate Ester | Ph-B(MIDA) | Exceptionally stable, crystalline solids. Provide controlled slow release of the boronic acid.[2][3][17] | Requires an extra synthetic step if not commercially available. Hydrolysis rate is condition-dependent.[3] |
Experimental Protocol: Preparation of a Stable MIDA Boronate Ester
This protocol provides a general method for converting an unstable boronic acid into a highly stable, storable MIDA boronate ester.
Reagents & Equipment:
-
Unstable Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene and Dimethyl Sulfoxide (DMSO) (1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).[10]
-
Dissolution: Add a 1:1 mixture of toluene/DMSO to the flask to form a solution or slurry.[10]
-
Azeotropic Dehydration: Equip the flask with a condenser and heat the mixture to a temperature that allows for the azeotropic removal of water (typically refluxing toluene). The reaction progress can be monitored by observing the removal of water.
-
Reaction Completion: Continue heating until the reaction is complete (typically a few hours). The MIDA boronate often precipitates from the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. The solid product can be isolated by filtration, washed with a cold non-polar solvent (like hexanes or cold toluene), and dried under vacuum.
-
Storage: The resulting MIDA boronate is typically a crystalline, air-stable solid that can be stored on the benchtop for extended periods.[2][3]
This guide provides a framework for diagnosing and solving the most common issues related to boronic acid instability. By understanding the underlying chemical principles and employing the strategies outlined here, you can significantly improve the success rate of your cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Improving reaction outcomes with slow-release MIDA boronates for unstable boronic acids
Welcome to the technical support center for improving reaction outcomes with slow-release N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful technology to handle unstable boronic acids in cross-coupling reactions. Here, you will find in-depth answers to common questions, robust troubleshooting strategies, and detailed experimental protocols grounded in established scientific principles.
Part 1: Understanding the MIDA Boronate Advantage
Before troubleshooting, it's crucial to understand why MIDA boronates are so effective. Many synthetically valuable boronic acids—particularly those containing 2-heterocyclic, vinyl, and cyclopropyl motifs—are notoriously unstable.[1][2] They are prone to decomposition on the benchtop and in solution via processes like protodeboronation, oxidation, and polymerization.[2][3] This instability leads to poor storage and inconsistent, often low, yields in cross-coupling reactions.
The MIDA ligand elegantly solves this problem by converting the reactive, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate complex.[4][5] This bicyclic structure protects the boron center, rendering the entire molecule exceptionally stable to air, moisture, and even silica gel chromatography.[6][7] Crucially, the MIDA boronate is unreactive under standard anhydrous Suzuki-Miyaura conditions.[5][8] The boronic acid can then be released in situ at a controlled rate using a mild aqueous base, ensuring its concentration remains low and constant, minimizing decomposition while maximizing the desired cross-coupling.[3]
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of MIDA boronates.
Q1: What is the fundamental difference between "fast release" and "slow release" conditions?
A: The release (hydrolysis) of the boronic acid from the MIDA boronate can be tuned by the choice of base and reaction conditions.[9]
-
Fast Release: Achieved with strong aqueous bases like sodium hydroxide (NaOH).[3] The hydrolysis is typically complete in under 10 minutes at room temperature.[3] This is used when you want to generate the boronic acid quickly for a subsequent reaction, essentially using the MIDA group as a standard protecting group.
-
Slow Release: Achieved with milder bases like potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., dioxane/water).[3] This method gradually releases the boronic acid over several hours, which is the key to successfully coupling unstable boronic acids. The slow release ensures the concentration of the unstable boronic acid is kept low at any given moment, allowing it to be consumed by the catalytic cycle before it has a chance to decompose.[10]
Q2: Are MIDA boronates stable to common synthetic reagents?
A: Yes, remarkably so. Their stability is a major advantage, allowing them to be carried through multiple synthetic steps.[11][12] They are compatible with a wide range of reagents and conditions, including many common oxidants, reductants, and C-C bond-forming reactions that would destroy a free boronic acid.[12] However, they are generally incompatible with hard nucleophiles like LiAlH₄, DIBAL, and TBAF.[12]
Q3: Can I purify MIDA boronates using silica gel chromatography?
A: Absolutely. Unlike free boronic acids and many other boronic acid surrogates like trifluoroborates, MIDA boronates are universally compatible with silica gel chromatography.[6][12][13] This allows for the synthesis and isolation of highly pure, complex boronic acid precursors.
Q4: How do I prepare a MIDA boronate from my boronic acid?
A: The most common and robust method involves the dehydrative condensation of the boronic acid with N-methyliminodiacetic acid.[14] While older methods used high temperatures with a Dean-Stark trap, a newer, milder method using pre-formed MIDA anhydride is often more suitable for sensitive substrates.[13][15] (See Protocol A for a detailed procedure).
Part 3: Troubleshooting Guide
Even with a robust methodology, challenges can arise. This guide is structured to help you diagnose and solve common experimental issues.
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several root causes. A logical, step-by-step diagnosis is key.
-
Inefficient MIDA Boronate Hydrolysis: The slow-release is not happening at an appropriate rate.
-
Verify Base and Water Content: The hydrolysis is dependent on the base and the amount of water. For a standard slow-release protocol with K₃PO₄, a solvent ratio of 5:1 to 10:1 dioxane:water is a good starting point.[3] Too little water will stall the hydrolysis; too much may accelerate boronic acid decomposition.
-
Check Base Quality: Ensure your base (e.g., K₃PO₄) is of high quality and has not absorbed excess atmospheric moisture, which could alter the hydrolysis rate.
-
Consider Temperature: The release rate is temperature-dependent. Increasing the temperature from 60 °C to 100 °C can shorten the release time from ~3 hours to ~30 minutes.[3] You may need to adjust the temperature to match the kinetics of your specific coupling partners.
-
-
Catalyst Deactivation or Insufficient Activity: The palladium catalyst is not performing optimally.
-
Screen Ligands: While SPhos is a common and effective ligand for these reactions, particularly challenging substrates (e.g., electron-rich or hindered aryl chlorides) may benefit from other ligands like XPhos or RuPhos.[2][3]
-
Degas Thoroughly: Ensure your reaction mixture is properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Increase Catalyst Loading: For very slow or challenging couplings, increasing the catalyst loading from 2 mol % to 4-5 mol % can sometimes be beneficial.[3][16]
-
-
Decomposition of a Highly Unstable Boronic Acid: The rate of release, while slow, may still be faster than the rate of cross-coupling, leading to decomposition.
-
Lower the Temperature: If you suspect the released boronic acid is decomposing even under slow-release conditions, try lowering the reaction temperature and extending the reaction time.
-
Syringe Pump Simulation: As a diagnostic tool, you can mimic slow-release by preparing the free boronic acid and adding it very slowly via syringe pump to a reaction mixture. If this improves the yield, it confirms that the issue is the balance between release and consumption.[3]
-
Troubleshooting Flowchart for Low Yield
References
- 1. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Phenylboronic Acids
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted phenylboronic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the efficiency of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Suzuki coupling experiments, with a focus on the crucial role of the base.
Q1: My Suzuki coupling reaction has a low or no yield. What are the primary factors to investigate?
A1: A low yield is a common issue that can often be traced back to several key parameters. A systematic approach to troubleshooting is essential.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently activate the boronic acid for transmetalation, while a base that is too strong could lead to the degradation of your starting materials or product, especially if they contain sensitive functional groups.[1][2]
-
Protodeboronation: This is a significant side reaction where the boronic acid moiety is replaced by a hydrogen atom, effectively consuming your nucleophile.[1][3] This is particularly problematic with electron-rich or certain heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.[1]
-
Catalyst Inactivity: Ensure your palladium catalyst and ligands are active and have been stored under an inert atmosphere.[4] Phosphine ligands, in particular, are susceptible to oxidation.[4]
-
Poor Reagent Solubility: All components, including the base, must have sufficient solubility in the reaction medium at the desired temperature for the reaction to proceed efficiently.[3] If you observe a persistent slurry, solubility may be the limiting factor.[3]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3][4]
Q2: I am observing significant protodeboronation of my substituted phenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a frequent challenge, especially with electronically rich or sterically hindered boronic acids. Here are several strategies to mitigate it:
-
Use a Milder Base: Switch to a weaker base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1] These bases are often effective at promoting the reaction without causing significant protodeboronation.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[3] Using anhydrous, powdered bases and dry, degassed solvents can be advantageous.[2][3]
-
Use Boronic Esters: Consider converting your boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[1][3] These are generally less prone to protodeboronation and can release the boronic acid slowly under the reaction conditions.[5]
-
"Base-Free" or Cationic Suzuki Coupling: For extremely base-sensitive substrates, specialized protocols that proceed in the absence of a traditional base have been developed.[1][6]
Q3: My starting material contains a base-labile functional group (e.g., ester, ketone). Which base should I select?
A3: Protecting sensitive functional groups is paramount for a successful synthesis. For substrates with base-labile functionalities, the choice of a mild base is critical.
-
Recommended Bases: Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[1][7] Potassium fluoride (KF) is also a good option for substrates that are particularly sensitive to hydrolysis.[8]
-
Bases to Avoid: Steer clear of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu, KOtBu) unless you have rigorously confirmed the stability of your substrate under these conditions.[1]
-
Organic Bases: While less common, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, but they are often less effective than their inorganic counterparts in promoting the catalytic cycle.[1][9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
A1: The base plays several critical roles in the catalytic cycle of the Suzuki-Miyaura reaction.[1][10] Its primary function is to facilitate the transmetalation step.[7][11] There are two widely accepted pathways for this:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate species then readily transfers its organic group to the palladium(II) center.[1][9][11]
-
Hydroxide Pathway: The base reacts with the palladium(II)-halide complex to generate a palladium(II)-hydroxide complex. This complex then reacts with the neutral boronic acid.[9][12]
The operative pathway can depend on the specific base, solvent, and substrates used.[9]
Q2: How does the substituent on the phenylboronic acid affect the choice of base and reaction efficiency?
A2: The electronic nature of the substituent on the phenylboronic acid significantly influences its reactivity and stability.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CO₂Me) are more Lewis acidic.[13] This generally makes them more reactive towards transmetalation. However, they can also be more susceptible to certain side reactions. Weaker bases are often sufficient for these substrates.
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OMe, -NMe₂) are less Lewis acidic and therefore less reactive.[14] They often require a stronger base or more forcing conditions to achieve efficient coupling. However, they are also more prone to protodeboronation.[1]
Q3: Should I use aqueous or anhydrous conditions for my Suzuki coupling?
A3: The decision to use aqueous or anhydrous conditions depends on the specific substrates and the chosen base.
-
Aqueous Conditions: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is very common.[7][15] Water can help to dissolve inorganic bases like K₂CO₃ and K₃PO₄ and is thought to facilitate the formation of the active boronate species.[15]
-
Anhydrous Conditions: For substrates that are sensitive to water or prone to protodeboronation, anhydrous conditions are preferable.[3] In this case, a finely powdered, dry inorganic base is used in a dry, degassed organic solvent.[2]
Data Summary: Comparative Performance of Common Bases
The selection of a base is often empirical, but the following table provides a general guideline for the relative strengths and common applications of frequently used bases in Suzuki coupling reactions.
| Base | Chemical Formula | pKa of Conjugate Acid | Typical Conditions & Remarks |
| Potassium Phosphate | K₃PO₄ | 12.3 | A versatile and often highly effective mild base. Ideal for base-sensitive substrates. Often used as a fine powder under anhydrous or biphasic conditions.[1][7] |
| Potassium Carbonate | K₂CO₃ | 10.3 | A widely used, cost-effective base. Suitable for a broad range of substrates. Often used in aqueous solvent mixtures.[7][16] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃, which can be advantageous. Often used for more challenging couplings.[3] |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Another common and inexpensive option, similar in reactivity to K₂CO₃.[17][18] |
| Potassium Fluoride | KF | 3.2 | A very mild base. The fluoride ion is thought to play a unique role in activating the boronic acid. Excellent for substrates with extremely base-labile groups.[8][9] |
| Sodium Hydroxide | NaOH | 15.7 | A strong base that should be used with caution. Can be effective for unreactive substrates but poses a high risk of side reactions with sensitive functional groups.[1][9] |
| Potassium tert-Butoxide | KOtBu | 19.0 | A very strong, non-nucleophilic base. Typically reserved for very challenging couplings, such as those involving aryl chlorides.[10] |
| Triethylamine | NEt₃ | 10.8 | An organic amine base. Generally less effective than inorganic bases but can be useful when inorganic salts are problematic.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Substituted Phenylboronic Acid
This protocol provides a robust starting point that can be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][2]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.[3][4]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[2][4]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[1][3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]
Visualizations: Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Challenging Suzuki-Miyaura Cross-Coupling Reactions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and into the mechanistic reasoning behind ligand selection for Suzuki-Miyaura reactions that don't work "out of the box." This resource is structured as a series of frequently asked questions to directly address the complex challenges you encounter at the bench.
Part 1: Foundational Troubleshooting & The Role of the Ligand
This section addresses the most common initial failure points and establishes a firm understanding of the ligand's function, which is paramount to solving more complex problems.
Q1: My Suzuki-Miyaura reaction has a low yield or failed completely. What are the first things I should check before blaming the ligand?
A1: Before delving into complex ligand screening, it's crucial to validate your foundational parameters. Low yields often originate from issues with reagents or the reaction environment.
-
Reagent Integrity:
-
Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source. Consider using freshly purchased reagents or switching to more stable boronic esters like pinacol or MIDA esters.
-
Catalyst and Ligand Quality: Palladium precatalysts can degrade, and phosphine ligands are notoriously prone to oxidation. Ensure they have been stored correctly under an inert atmosphere.
-
-
Reaction Environment:
-
Oxygen Contamination: The presence of oxygen is a primary cause of catalyst deactivation and the homocoupling of boronic acid partners, a common side reaction that consumes your starting material. Rigorously degas your solvent (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Solvent and Base Purity: Use anhydrous, high-purity solvents and bases. Water can be a proton source for protodeboronation.
-
Q2: I understand the ligand is important, but what is it actually doing in the catalytic cycle?
A2: The ligand is not a passive spectator; it is arguably the most critical component for modulating the catalyst's reactivity and stability. Its steric and electronic properties directly influence the three key steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. A well-chosen ligand ensures these steps proceed faster than competing decomposition pathways.
-
Oxidative Addition (OA): The aryl halide (Ar-X) adds to the Pd(0) center. This step is often rate-limiting, especially for less reactive halides like aryl chlorides. Electron-rich and bulky ligands accelerate this step by increasing the electron density on the palladium, making it more nucleophilic.
-
Transmetalation (TM): The organic group from the boron reagent is transferred to the palladium complex. This requires activation of the boronic acid/ester by a base. The ligand's properties can influence this step, though the effect is complex.
-
Reductive Elimination (RE): The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands promote this step by creating steric pressure around the metal center, which is relieved upon product formation.
Part 2: Ligand Selection for Specific Challenges
Here, we address specific, challenging substrate classes and common side reactions, providing targeted ligand recommendations based on mechanistic principles.
Q3: My reaction involves a sterically hindered aryl halide or boronic acid. Which ligands should I try?
A3: Steric hindrance poses a significant challenge by slowing both the oxidative addition and reductive elimination steps. The solution is to use ligands that are even bulkier than the substrates.
-
Primary Recommendation: Buchwald-type Biaryl Phosphines. Ligands like SPhos, XPhos, and RuPhos are the gold standard for sterically demanding couplings. Their bulk facilitates reductive elimination and promotes the formation of highly reactive, monoligated L₁Pd(0) species, which are crucial for the oxidative addition of hindered substrates.
-
Alternative: N-Heterocyclic Carbenes (NHCs). NHCs are strong σ-donors and can possess significant steric bulk. Ligands such as IPr (and its saturated version, SIPr ) have proven highly effective, sometimes enabling couplings at room temperature that would otherwise require high heat.
-
Specialized Ligands: For extremely challenging couplings, such as those needed to form tetra-ortho-substituted biaryls, specialized ligands like BI-DIME may be required.
**Q4: I
Recrystallization techniques for the purification of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Technical Support Center: (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization. It addresses common challenges, offers troubleshooting solutions, and explains the fundamental principles behind the recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenge in purifying this and other arylboronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process is a reversible equilibrium, as shown in Figure 1. The presence of the boroxine can complicate analysis (e.g., NMR spectroscopy) and affect reactivity in subsequent steps.[1] Commercial batches of this reagent often contain varying amounts of this anhydride.[3] A secondary challenge is selecting an appropriate solvent that provides a significant solubility difference between hot and cold conditions without causing the compound to "oil out."
Figure 1. General equilibrium between an arylboronic acid and its corresponding boroxine anhydride. The reaction is driven towards the boroxine by removing water and reversed by adding water.
Q2: How can the formation of boroxine be prevented or reversed during recrystallization?
The equilibrium between the boronic acid and its boroxine is controlled by the presence of water.[4][5] To ensure the compound crystallizes as the desired monomeric boronic acid, you can:
-
Use a Solvent System with a Small Amount of Water: Incorporating a minor fraction of water into the solvent system can shift the equilibrium back towards the boronic acid. However, care must be taken as too much water can dramatically increase solubility and reduce yield.
-
Avoid Anhydrous Conditions: Using rigorously dried solvents and glassware can promote the formation of the boroxine.[4]
-
Hydrolyze Before Recrystallization: If the starting material is known to contain a high percentage of the boroxine, it can be beneficial to stir the crude solid in a solvent mixture containing water (e.g., Toluene with 1-2% water) at room temperature to hydrolyze the anhydride back to the acid before proceeding with the heating and dissolution steps of the recrystallization.
Q3: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent or solvent system for recrystallization should meet the following criteria[6][7]:
-
High Solubility at Elevated Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solubility at Low Temperature: The compound should be sparingly soluble at room temperature or in an ice bath to maximize crystal recovery.
-
Does Not React with the Compound: The solvent must be inert.
-
Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential but not so high that it is difficult to remove from the final crystals or causes the compound to melt in the solution (oiling out).[8]
-
Dissolves Impurities Well: Impurities should either be completely insoluble (allowing for hot filtration) or remain soluble in the cold solvent (removed in the mother liquor).
Q4: What are the best starting solvents to screen for this specific molecule?
This compound is a molecule of intermediate polarity, featuring a polar boronic acid moiety, a moderately polar ester group, and a nonpolar substituted benzene ring. A single solvent may not be ideal, making a two-solvent (solvent/anti-solvent) system highly effective.[9][10] Below is a table of suggested solvents and pairs for initial screening.
| Solvent/System | Class/Polarity | Boiling Point (°C) | Rationale & Key Considerations |
| Single Solvents | |||
| Toluene | Aromatic Hydrocarbon (Nonpolar) | 111 | Good for dissolving the aromatic core. High boiling point provides a good solubility gradient. Often requires an anti-solvent. |
| Ethyl Acetate (EtOAc) | Ester (Polar Aprotic) | 77 | Often a good starting point for moderately polar compounds.[9] The ester functionality aligns with the product's structure ("like dissolves like").[11] |
| Water | Protic (Highly Polar) | 100 | While many boronic acids have some water solubility, it can be a good choice if the solubility difference between hot and cold is large.[12] Useful for removing highly polar impurities. Can be used in combination with alcohols.[6] |
| Mixed Solvent Systems | |||
| Toluene / Heptane or Hexane | Nonpolar / Nonpolar | Variable | A classic choice for many organic solids. Dissolve in a minimum of hot toluene, then add heptane/hexane dropwise until persistent cloudiness appears. Reheat to clarify and cool slowly.[13] |
| Ethyl Acetate / Heptane or Hexane | Polar Aprotic / Nonpolar | Variable | Similar to the Toluene/Heptane system but offers different selectivity for impurities. Excellent for compounds of intermediate polarity.[11] |
| Acetone / Water | Polar Aprotic / Polar Protic | Variable | A powerful solvent system. Dissolve in a minimum of hot acetone, then add water as the anti-solvent.[13] The water also helps ensure the product crystallizes as the boronic acid, not the boroxine. |
| Ethanol / Water | Polar Protic / Polar Protic | Variable | A common and effective mixture. The alcohol solubilizes the organic part of the molecule, while water modulates the polarity and acts as an anti-solvent.[6] |
Detailed Experimental Protocol: Two-Solvent Recrystallization
This protocol provides a general workflow. The optimal solvent ratio and volumes must be determined experimentally on a small scale first. The Ethyl Acetate/Hexane system is used as an example.
-
Small-Scale Test: Place ~50 mg of the crude boronic acid into a small test tube. Add ethyl acetate dropwise while heating gently until the solid just dissolves. Add hexane dropwise until the solution turns cloudy. If crystals form upon cooling, the system is viable.
-
Dissolution: Place the bulk crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (Ethyl Acetate) in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper in portions to remove the insoluble material.[14] This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Addition of Anti-Solvent: Remove the flask from the heat source. While the solution is still hot, add the anti-solvent (Hexane) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the saturation point).[10]
-
Reheating: Gently reheat the cloudy mixture until it becomes clear again. This ensures the compound is fully dissolved at a temperature just below the boiling point, promoting the formation of well-defined crystals upon cooling.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period.
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[14]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent (Hexane) or a pre-chilled mixture of the solvent system to remove any residual soluble impurities from the crystal surfaces.[15]
-
Drying: Dry the crystals thoroughly. Air-drying on the filter funnel is a start, followed by drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Q: My compound won't dissolve, even in a large amount of boiling solvent.
A: This suggests you have chosen a solvent in which the compound is poorly soluble even when hot.
-
Solution: You are likely using a solvent that is too nonpolar (like pure hexane) or one that has poor interactions with the solute. Switch to a more polar solvent or a solvent mixture. Refer to the solvent screening table. For this compound, if toluene is failing, try ethyl acetate or an acetone/water mixture.[10]
Q: The compound "oiled out" instead of forming crystals.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[8]
-
Cause 1: The solution is too concentrated. The saturation point of the solution is at a temperature higher than the compound's melting point.
-
Solution: Reheat the mixture to re-dissolve the oil. Add more of the primary solvent (e.g., 10-20% more volume) to decrease the concentration, and then allow it to cool much more slowly. Insulating the flask can help.[14]
-
-
Cause 2: The boiling point of the solvent is too high.
-
Solution: Choose a solvent or solvent system with a lower boiling point.[8]
-
Q: My final yield of crystals is very low.
A: A low yield is one of the most common issues in recrystallization.
-
Cause 1: Too much solvent was used. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[7]
-
Solution: If you still have the mother liquor, you can try to boil off some of the solvent to concentrate the solution and obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
Cause 2: Inadequate cooling.
-
Cause 3: Premature filtration. The crystallization process may be slow.
-
Solution: If possible, leave the solution to crystallize for a longer period, even overnight in a cold room or refrigerator, before filtering.
-
Q: My recrystallized material still shows impurities by NMR/HPLC, including the boroxine.
A: This indicates that the chosen solvent system is not effective at separating the impurity, or that conditions favored the formation of the boroxine anhydride.
-
Solution for General Impurities: The impurity may have a very similar solubility profile to your desired compound in that specific solvent system. You must perform a second recrystallization using a different solvent system, preferably one with a different polarity (e.g., if you used Toluene/Heptane, try Acetone/Water).
-
Solution for Boroxine Impurity: The presence of the boroxine indicates the recrystallization conditions were too anhydrous.[4][5] Re-dissolve the material in a suitable solvent (like Toluene or Acetone) and add a very small amount of water (1-2% v/v) to the hot solution. This will hydrolyze the boroxine back to the boronic acid, which should then crystallize in its pure monomeric form upon cooling.[16]
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. 2-Chloro-4-(methoxycarbonyl)phenylboronic Acid | 603122-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. youtube.com [youtube.com]
- 16. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Enhancing Catalyst Stability and Turnover Number in Boronic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for Boronic Acid Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the factors that govern catalyst stability and efficiency, empowering you to optimize your reactions and overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable answers grounded in established catalytic principles.
Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the first things I should check?
A1: Low yields in Suzuki-Miyaura couplings often stem from a few critical areas. A systematic check of your reagents and reaction setup is the best first step:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Reagent Quality: Boronic acids can degrade, especially when exposed to air and moisture, leading to the formation of less reactive boroxines.[2] Using fresh, high-purity boronic acid is crucial. The reactivity of your aryl halide partner also plays a significant role; the general trend is I > Br > OTf >> Cl.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] Ensure your solvent is properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its effectiveness is highly dependent on the solvent.[2][4] A common issue is poor solubility of the base.
Q2: What is the primary role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?
A2: The base in a Suzuki-Miyaura coupling is not just a simple proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which is significantly more reactive in the crucial transmetalation step.[5][6] The choice of base can dramatically influence reaction rates and yields.
-
Mechanism of Action: The base reacts with the boronic acid to form a tetracoordinate boronate, which facilitates the transfer of the organic group from boron to the palladium center.[7][8]
-
Common Bases: A range of inorganic bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4] Organic bases can also be employed.
-
Selection Criteria: The optimal base depends on the specific substrates and solvent. For sensitive functional groups, a milder base like KF might be preferable.[5] The solubility of the base is also a critical factor; often, a biphasic solvent system (e.g., Toluene/H₂O) is used to improve the solubility and effectiveness of inorganic bases.[2][4]
Q3: I'm observing significant side products like homocoupling of the boronic acid. What causes this and how can I minimize it?
A3: The formation of homocoupling products (R-R from R-B(OH)₂) is a common side reaction that consumes your starting material and complicates purification.
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[3][9] It can also occur if there are Pd(II) species present without coordinated aryl/vinyl/alkyl ligands, which can happen with the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[9]
-
Minimization Strategies:
-
Rigorous Degassing: Thoroughly degas your solvents and ensure a robust inert atmosphere throughout the reaction.[2]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst or a precatalyst that is rapidly and efficiently reduced can help.
-
Reaction Stoichiometry: In some cases, adding a slight excess of the aryl halide can help to ensure that the palladium catalyst is preferentially consumed in the desired cross-coupling pathway.[10]
-
Q4: What are the advantages of using N-Heterocyclic Carbene (NHC) ligands over traditional phosphine ligands?
A4: N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands in terms of stability and activity.
-
Enhanced Stability: NHCs are typically stronger sigma-donors than phosphine ligands, leading to more stable and robust palladium complexes.[11] This increased stability often translates to higher catalyst longevity and turnover numbers. The robust Pd-NHC bond makes the catalyst less prone to degradation.[11]
-
Higher Activity: The strong electron-donating nature of NHC ligands can facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[4]
-
Air and Moisture Stability: Many Pd-NHC precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, are commercially available and exhibit excellent air and moisture stability, making them more convenient to handle.[11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Catalyst Deactivation - The reaction starts but then stalls.
Symptoms: Initial product formation is observed, but the reaction does not go to completion, even with extended reaction times. You may observe the formation of palladium black.[12]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Palladium Agglomeration | The active Pd(0) species can aggregate to form larger, inactive palladium nanoparticles (palladium black).[12] This is a common deactivation pathway. | Ligand Choice: Use bulky, electron-rich ligands that stabilize the monomeric Pd(0) species and prevent aggregation. Buchwald-type biarylphosphine ligands and NHC ligands are particularly effective.[3] Lower Catalyst Loading: Counterintuitively, higher catalyst concentrations can sometimes promote aggregation. Try reducing the catalyst loading. |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation, P-C bond cleavage, or other degradation pathways under reaction conditions, leading to loss of the stabilizing ligand and subsequent catalyst deactivation.[12] | Use Robust Ligands: Switch to more stable ligands like N-heterocyclic carbenes (NHCs) or sterically hindered biarylphosphines.[4][11] Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation of phosphine ligands.[1] |
| Product Inhibition | The desired product can sometimes coordinate strongly to the palladium center, inhibiting further catalytic cycles.[12] | Ligand Modification: A ligand with a different steric or electronic profile may disfavor product binding. Screening different ligands is recommended. |
Experimental Protocol: Screening for a More Stable Catalyst System
-
Setup: Prepare a parallel set of reactions in small vials under an inert atmosphere.
-
Constant Parameters: Keep the substrate concentrations, base, solvent, and temperature constant across all reactions.
-
Variable: Vary the ligand used with your palladium source. A good starting point for screening includes:
-
Monitoring: Monitor the reactions by TLC or GC/LC-MS at regular intervals to compare the rates and final conversions.
Problem 2: Protodeboronation - Loss of the boronic acid starting material.
Symptoms: You observe the formation of the arene/alkene corresponding to your boronic acid (Ar-H instead of Ar-Ar'), and the yield of the desired product is low.
Root Causes & Solutions:
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is particularly problematic with electron-deficient or heteroaryl boronic acids.[1][13][14]
| Potential Cause | Explanation | Recommended Solution |
| Presence of a Proton Source | Water is often the primary proton source for this side reaction, especially in the presence of a base.[3] | Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce protodeboronation.[1][3] Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like KF or K₂CO₃.[1][3] |
| Boronic Acid Instability | Certain boronic acids, particularly those with electron-withdrawing groups or certain heteroatoms, are inherently prone to protodeboronation.[9] | Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][9][15] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[14] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[10] | Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Experimental Protocol: Preparation and Use of a MIDA Boronate Ester for Enhanced Stability
This protocol is adapted from established procedures for the protection of boronic acids.
-
Formation of the MIDA Boronate:
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.1 equiv) in DMSO or DMF.
-
Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water.
-
Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be isolated by filtration.
-
-
Suzuki-Miyaura Coupling with the MIDA Boronate:
-
Combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a suitable palladium precatalyst, and a ligand in a reaction vessel under an inert atmosphere.
-
Add an anhydrous solvent (e.g., THF, dioxane).
-
Add an aqueous base solution (e.g., K₃PO₄ in water). The presence of water is necessary to slowly hydrolyze the MIDA ester and release the active boronic acid.
-
Heat the reaction to the desired temperature and monitor for product formation.
-
dot graph TD; subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)Ln (Active Catalyst)"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)-X(Ln)"]; B -- "Transmetalation(Ar'-B(OR)3-)" --> C["Ar-Pd(II)-Ar'(Ln)"]; C -- "Reductive Elimination" --> D["Ar-Ar' (Product)"]; D -- " " --> A; end E["Ar'-B(OH)2 (Boronic Acid)"] -- "+ Base (e.g., K2CO3)" --> F["Ar'-B(OR)3- (Boronate 'ate' complex)"]; F -- " " --> B; G["Catalyst Deactivation(e.g., Agglomeration)"] A --> G;
end
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Enhancing Turnover Number (TON)
A high turnover number (TON) signifies a highly efficient catalyst that can produce a large amount of product relative to the amount of catalyst used. This is crucial for process chemistry and green chemistry applications.
Q5: How can I increase the Turnover Number (TON) of my Suzuki-Miyaura coupling?
A5: Increasing the TON requires a multi-faceted approach focused on maintaining catalyst activity over a longer period and facilitating rapid catalytic cycles.
-
Highly Stable Catalysts: The use of robust catalyst systems is paramount. Palladacycles and catalysts with bulky, electron-rich NHC or biarylphosphine ligands are known to exhibit high stability and can achieve very high TONs.[16][17]
-
Optimized Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature that balances rate and stability is key.[18]
-
Solvent: The solvent can influence catalyst stability and the solubility of all reaction components.[19][20] Screening different solvents or solvent mixtures can lead to significant improvements.
-
Base: A base that is sufficiently reactive to promote transmetalation but does not cause side reactions or catalyst degradation is essential.
-
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst deactivation.
dot graph LR; subgraph "Factors Influencing Catalyst Turnover Number (TON)" TON["High TON"] Stab["Catalyst Stability"] Rate["Reaction Rate"] TON -- "Depends on" --> Stab TON -- "Depends on" --> Rate Stab -- "Influenced by" --> Ligand["Ligand Choice(Bulky, e--rich)"] Stab -- "Influenced by" --> Temp["Reaction Temperature"] Rate -- "Influenced by" --> Temp Rate -- "Influenced by" --> Base["Base Choice & Solubility"] Rate -- "Influenced by" --> Solvent["Solvent System"] end
end
Caption: Key parameters for optimizing catalyst turnover number.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of Substituted Phenylboronic Acids using ¹³C and ¹¹B NMR Spectroscopy
For researchers, medicinal chemists, and material scientists, the precise characterization of substituted phenylboronic acids is paramount. These versatile compounds are foundational building blocks in Suzuki-Miyaura cross-coupling reactions, serve as sensors for carbohydrates, and are integral to the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the observation of ¹³C and ¹¹B nuclei, offers a powerful, non-destructive method to elucidate the electronic and structural nuances of these molecules. This guide provides an in-depth comparison of the utility of ¹³C and ¹¹B NMR data, supported by experimental protocols and data, to enable researchers to confidently characterize their substituted phenylboronic acids.
The Foundational Role of NMR in Phenylboronic Acid Characterization
The chemical environment of a substituted phenylboronic acid is richly detailed in its NMR spectra. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring directly influences the electron density at the boron atom and the surrounding carbon atoms. This, in turn, dictates the chemical shifts (δ) and coupling constants (J) observed in both ¹¹B and ¹³C NMR spectra. By analyzing these parameters, one can gain critical insights into the purity, structure, and electronic properties of the compound.
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
¹¹B NMR spectroscopy provides a direct window into the electronic environment of the boron atom. The ¹¹B nucleus is a quadrupolar nucleus (I = 3/2) and is highly abundant (80.1%), making it readily observable.[1] The chemical shift of the boron atom is highly sensitive to its coordination state and the nature of the substituents on the phenyl ring.
Key Observables in ¹¹B NMR:
-
Chemical Shift (δ): For trigonal planar (sp²) boronic acids, the ¹¹B chemical shifts typically appear in the range of δ 28-34 ppm.[2][3] The presence of electron-withdrawing groups on the phenyl ring generally leads to a downfield shift (higher ppm), indicating a more deshielded boron nucleus. Conversely, electron-donating groups cause an upfield shift (lower ppm).
-
Linewidth: Due to the quadrupolar nature of the ¹¹B nucleus, the resonance signals are often broad. The linewidth is influenced by the symmetry of the electronic environment around the boron atom and the rate of molecular tumbling in solution.
-
Hybridization State: A significant upfield shift in the ¹¹B NMR spectrum is indicative of a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³). This is commonly observed upon the coordination of a Lewis base (e.g., a solvent molecule like DMSO or the formation of a boronate ester) to the empty p-orbital of the boron atom.[3][4]
¹³C NMR Spectroscopy: Mapping the Electronic Landscape of the Phenyl Ring
While ¹¹B NMR provides information about the boron center, ¹³C NMR spectroscopy offers a detailed picture of the electronic distribution across the entire phenyl ring. The natural abundance of ¹³C is low (1.1%), which necessitates a greater number of scans to obtain a good signal-to-noise ratio.[5] However, the resulting data is invaluable for structural confirmation and for understanding the electronic effects of the boronic acid group and the other substituents.
Key Observables in ¹³C NMR:
-
Chemical Shift (δ): The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atom directly attached to the boron atom (the ipso-carbon) is of particular interest. Its chemical shift can be influenced by the electronegativity of the boron and the attached oxygen atoms.
-
¹J(¹³C-¹¹B) Coupling: The one-bond coupling constant between the ipso-carbon and the ¹¹B nucleus can provide valuable information about the C-B bond.[6][7] However, due to the quadrupolar relaxation of the ¹¹B nucleus, this coupling is often not resolved in solution-state NMR and can lead to broadening of the ipso-carbon signal.[7]
Comparative Analysis: ¹¹B vs. ¹³C NMR
| Feature | ¹¹B NMR | ¹³C NMR |
| Nucleus Observed | Boron-11 | Carbon-13 |
| Natural Abundance | High (80.1%) | Low (1.1%) |
| Sensitivity | High | Low |
| Typical Chemical Shift Range | δ 28-34 ppm (sp²) | δ 110-160 ppm (aromatic) |
| Primary Information | Electronic environment and coordination state of the boron atom. | Electronic distribution across the phenyl ring, structural confirmation. |
| Key Advantage | Direct and sensitive probe of the functional group's core. | Provides detailed information on the entire carbon skeleton. |
| Main Challenge | Broad signals due to quadrupolar nature. | Low sensitivity requires longer acquisition times. Broadening of the ipso-carbon signal. |
Experimental Data: A Comparative Look at Substituted Phenylboronic Acids
To illustrate the utility of these techniques, the following table summarizes the ¹¹B and ¹³C NMR data for a selection of para-substituted phenylboronic acids. The data is presented to highlight the influence of substituent electronic effects on the chemical shifts.
| Substituent (at para position) | ¹¹B Chemical Shift (δ, ppm) | ¹³C Chemical Shift of ipso-Carbon (δ, ppm) |
| -H | ~29.5 | ~135.0 |
| -CH₃ (Electron-donating) | ~29.0 | ~135.2 |
| -OCH₃ (Electron-donating) | ~28.5 | ~135.5 |
| -Cl (Electron-withdrawing) | ~30.0 | ~133.8 |
| -NO₂ (Electron-withdrawing) | ~31.0 | ~140.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate characterization. The following are detailed, step-by-step methodologies for obtaining ¹¹B and ¹³C NMR spectra of a substituted phenylboronic acid.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the substituted phenylboronic acid.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Phenylboronic acids often have better solubility in DMSO-d₆ or Acetone-d₆.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
¹¹B NMR Acquisition
Caption: Workflow for ¹¹B NMR analysis.
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Reference: An external reference of BF₃·OEt₂ is set to 0.0 ppm.[8]
-
Spectral Width: ~200 ppm.
-
Acquisition Time: ~0.1 s.
-
Relaxation Delay: 1 s.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Important Note: It is highly recommended to use quartz NMR tubes to avoid a broad background signal from borosilicate glass.[4]
¹³C NMR Acquisition
Caption: Workflow for ¹³C NMR analysis.
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).[5]
-
Reference: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm). Tetramethylsilane (TMS) is the primary reference standard, defined as 0.0 ppm.[9]
-
Spectral Width: ~250 ppm.
-
Acquisition Time: 1-2 s.
-
Relaxation Delay: 2-5 s.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.[5]
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents like CDCl₃ can lead to the formation of trimeric anhydrides (boroxines), which will be reflected in the ¹¹B NMR spectrum.[2] Protic or coordinating solvents like DMSO-d₆ can interact with the boronic acid, potentially leading to the formation of a tetrahedral boronate species, which is observable by a significant upfield shift in the ¹¹B spectrum.
-
Referencing: Consistent and accurate referencing is key for comparing data. For ¹¹B NMR, an external reference is typically used due to the reactivity of many boron compounds. For ¹³C NMR, the internal residual solvent peak provides a convenient and accurate reference.
-
Acquisition Parameters: The low sensitivity of ¹³C requires longer relaxation delays and a higher number of scans to ensure all carbon signals, including quaternary carbons, are adequately observed. For ¹¹B, the faster relaxation of the quadrupolar nucleus allows for shorter relaxation delays.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The combination of ¹¹B and ¹³C NMR data provides a cross-check on the structural and electronic integrity of the substituted phenylboronic acid. For instance, an unexpected upfield shift in the ¹¹B spectrum of a sample dissolved in a non-coordinating solvent might indicate the presence of a Lewis basic impurity, which can then be investigated using ¹H and ¹³C NMR. The observation of the expected number of signals in the ¹³C NMR spectrum, with chemical shifts consistent with the proposed substitution pattern, validates the structure of the compound.
Conclusion
Both ¹¹B and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of substituted phenylboronic acids. ¹¹B NMR offers a direct and sensitive probe of the boron center, providing immediate insights into its electronic environment and coordination state. ¹³C NMR complements this by mapping the electronic landscape of the entire molecule, confirming the carbon framework and the influence of substituents. By employing both techniques in a coordinated manner and following robust experimental protocols, researchers can achieve a high level of confidence in the structure, purity, and electronic properties of these vital chemical building blocks.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 9. raineslab.com [raineslab.com]
Boronic Acids vs. Boronate Esters: A Strategic Guide to Maximizing Synthetic Yield
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields and purity. Among the most pivotal of these reactions is the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds.[1][2][3] A critical decision point for any researcher leveraging this chemistry is the selection of the organoboron nucleophile: the boronic acid or its corresponding boronate ester. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making the optimal choice for their synthetic endeavors.
The Central Dichotomy: Reactivity vs. Stability
The core principle governing the choice between a boronic acid and a boronate ester is a fundamental trade-off between reactivity and stability.[4][5] Boronic acids are generally the more reactive species, often leading to faster reaction times.[4][6] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[4][7] This instability can negatively impact their shelf-life and ultimately compromise reaction yields.[4][5]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[4][5] They are frequently crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[4][5] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are critical.[4] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[4]
Mechanistic Considerations: The Path to Transmetalation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][8] The nature of the boron reagent directly influences the critical transmetalation step.
A key point of discussion in the scientific community has been whether boronate esters transmetalate directly or first hydrolyze to the corresponding boronic acid under the reaction conditions.[4][7] While it was widely believed that in situ hydrolysis to the more reactive boronic acid was a prerequisite, recent structural, kinetic, and computational investigations have provided evidence that boronate esters can undergo direct transmetalation without prior hydrolysis.[7][9]
The following diagram illustrates the two potential pathways for boronate ester participation in the transmetalation step.
Quantitative Performance Comparison
To provide a clearer picture of the practical implications of the reactivity-stability trade-off, the following tables summarize representative data comparing boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Time | Shorter[4] | Longer[4] | The higher Lewis acidity of boronic acids facilitates a faster transmetalation step.[4] |
| Stability/Shelf-life | Lower; susceptible to oxidation and protodeboronation[4][5] | Higher; often stable crystalline solids[4][5] | The boronic acid hydroxyl groups are more prone to decomposition pathways. Esterification protects the boron center. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to decomposition[5] | Generally high; can be purified by standard techniques like column chromatography[5] | The stability of boronate esters allows for more rigorous purification methods. |
| Handling and Storage | Often requires inert atmosphere and low temperatures for long-term storage[5] | Stable at room temperature, easy to handle[5] | Reduced susceptibility to atmospheric moisture and oxygen simplifies handling. |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition[5] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity[5] | The stability of the boronate ester prevents degradation of the starting material, leading to cleaner reactions and potentially higher overall yield. |
Experimental Protocols: A Guide to High-Yield Synthesis
The following are generalized, yet detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling using either a boronic acid or a boronate ester. These protocols are designed to be self-validating by incorporating best practices for achieving high yields.
Protocol 1: High-Yield Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is optimized for situations where maximizing the reaction rate is the primary goal and the boronic acid is of good quality and has been stored properly.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The aqueous base is crucial for activating the boronic acid for transmetalation.[8] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 2: High-Yield Suzuki-Miyaura Coupling with an Aryl Pinacol Boronate Ester
This protocol is ideal for multi-step syntheses or when using sensitive substrates, where the stability and purity of the boron reagent are paramount.
Step-by-Step Methodology:
-
Reagent Preparation: In a vial, combine the aryl halide (1.0 mmol), the aryl pinacol boronate ester (1.1 mmol, 1.1 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane (10 mL), to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture with stirring to the appropriate temperature (often 80-110 °C). For less reactive substrates, microwave irradiation can be employed to shorten reaction times.[10]
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality Behind Choices: A slightly smaller excess of the boronate ester is often sufficient due to its higher purity and stability. A stronger base like cesium carbonate can be beneficial for promoting the transmetalation of the less reactive boronate ester. Anhydrous conditions can be employed with certain boronate esters, which can be advantageous for substrates sensitive to water.
Strategic Selection: When to Choose Which
The decision of whether to use a boronic acid or a boronate ester is not a matter of one being universally "better," but rather which is more suitable for a given synthetic challenge.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective. [4]
-
The boronic acid is freshly prepared or has been stored under strictly inert conditions.
-
The synthetic route is short, and long-term stability of the reagent is not a concern.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are critical. [4]
-
High purity of the starting material is essential for the success of subsequent steps or for regulatory purposes.[5]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[4]
-
Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[4]
-
The synthesis involves multiple steps where the boron-containing intermediate must be carried through various reaction conditions.
Conclusion: A Matter of Strategic Optimization
In the pursuit of high-yield synthesis, both boronic acids and boronate esters are invaluable tools in the chemist's arsenal. The choice between them is a strategic one, dictated by the specific demands of the synthesis. Boronic acids offer the advantage of higher reactivity, which can be ideal for rapid, straightforward couplings. However, for complex, multi-step syntheses, particularly in the context of drug discovery and development, the superior stability, purity, and handling characteristics of boronate esters often make them the preferred choice. By understanding the fundamental principles of reactivity and stability, and by employing robust, well-designed experimental protocols, researchers can confidently select the optimal boron reagent to achieve their synthetic goals with maximum efficiency and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
A Senior Application Scientist’s Guide to HPLC and Mass Spectrometry for Boronic Acid Purity Assessment
In the landscape of modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs), boronic acids and their derivatives are indispensable reagents. Their utility in cornerstone reactions like the Suzuki-Miyaura cross-coupling is unparalleled. However, the inherent reactivity and stability challenges of these compounds necessitate rigorous analytical oversight to ensure their purity, which directly impacts reaction efficiency, final product quality, and safety. Some boronic acid-related species are even considered potential genotoxic impurities, demanding their control at trace levels.[1][2]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the comprehensive purity assessment of boronic acid reagents. Moving beyond a simple recitation of techniques, we will explore the underlying chemical principles that dictate methodological choices, offering field-proven insights to guide researchers in selecting and optimizing the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Understanding Boronic Acid Behavior
A primary hurdle in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][4] This equilibrium can complicate chromatographic separations and mass spectrometric interpretations. Furthermore, their polarity and, for some, a lack of a strong UV chromophore, present additional analytical difficulties.[2] A successful analytical method must therefore either prevent this transformation or reliably account for it.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many quality control laboratories due to its robustness, cost-effectiveness, and simplicity. It is often the first line of defense for routine purity checks, especially for aromatic boronic acids that possess a natural UV chromophore.[5]
Expertise & Causality: Why This Approach Works
The separation is typically achieved on a reversed-phase column (e.g., C18), where analytes are separated based on their hydrophobicity. The choice of mobile phase is critical. An acidic mobile phase (e.g., using formic acid) ensures that the boronic acid group is protonated and neutral, leading to better retention and peak shape.[5]
A significant advancement in this area is the use of columns with hybrid particle technology or specialized surface treatments, such as Waters' MaxPeak™ Premier columns. These columns feature hardware that minimizes analyte interactions with metallic surfaces, which can otherwise cause poor peak shapes and recovery for metal-sensitive compounds like boronic acids.
For boronic acids lacking a strong chromophore or for enhanced sensitivity, post-column derivatization can be employed. A selective and sensitive approach involves reacting the column eluate with a reagent like alizarin, which forms a highly fluorescent complex with boronic acids, allowing for fluorescence detection with limits of detection in the low micromolar range.[6][7][8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis of Boronic Acids.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid reagent.
-
Dissolve in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: An Arc™ HPLC System or equivalent.
-
Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV/PDA Detector, monitor at 254 nm or the λmax of the specific boronic acid.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area normalization: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the highest degree of sensitivity and specificity, LC-MS is the definitive method. It is essential for identifying unknown impurities and for quantifying potentially genotoxic impurities at parts-per-million (ppm) levels.[9][10]
Expertise & Causality: Why This Approach Excels
The power of LC-MS lies in its ability to couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the confident identification of impurities based on their mass-to-charge ratio (m/z), even if they co-elute with the main peak.
A significant challenge in MS analysis of boronic acids is the complex spectra that can arise from the formation of boroxines, solvent adducts, and dimers in the ion source.[4][11] However, these challenges can be overcome with careful optimization of MS parameters. An Ultra-High-Performance Liquid Chromatography (UHPLC) system can provide very fast analysis times (e.g., one minute), making it suitable for high-throughput applications like reaction monitoring.[11][12]
Electrospray ionization (ESI) is the most common ionization technique. Operating in negative ion mode is often advantageous, as it readily forms the deprotonated [M-H]⁻ ion, which can provide a clean and intense signal, minimizing the formation of complex adducts.[12] For trace-level quantification, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[13]
Experimental Workflow: LC-MS Analysis
Caption: Workflow for LC-MS Impurity Profiling of Boronic Acids.
Detailed Experimental Protocol: UPLC-MS
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid reagent at 1.0 mg/mL in acetonitrile.
-
Further dilute to a working concentration of ~10 µg/mL using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Instrumentation & Conditions: [11][12]
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer with an ESI source.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient, for example, 5% B to 95% B in 0.5 minutes, hold for 0.2 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-2 µL.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Full Scan (m/z 50-500) for impurity profiling or MRM for targeted quantification.
-
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for impurity peaks.
-
Extract the mass spectrum for each peak to determine its m/z and compare it against potential impurities (e.g., boroxines, starting materials).
-
For quantitative analysis, build a calibration curve using a certified reference standard.
-
Comparison of Analytical Methods
The selection of the optimal analytical method depends on the specific requirements of the analysis, balancing factors like required sensitivity, sample complexity, and available instrumentation.
| Feature | HPLC-UV | LC-MS (/MS) | GC-MS (with Derivatization) |
| Principle | UV absorbance after LC separation | Mass-based detection after LC separation | Mass-based detection after GC separation |
| Sensitivity (Typical LOQ) | µg/mL to ng/mL[1] | ng/mL to pg/mL[1] | ng/mL[2] |
| Selectivity | Moderate; relies on chromatographic resolution | Very High; based on m/z ratio | High; based on retention time and mass fragmentation |
| Derivatization | Optional (for non-UV active compounds)[6] | Often not required, but can enhance sensitivity[1][9] | Mandatory to increase volatility[1][4] |
| Throughput | Moderate | High (with UPLC)[11] | Low to Moderate |
| Key Applications | Routine purity checks, QA/QC batch release | Trace-level impurity quantification, unknown identification, reaction monitoring[1][12] | Analysis of volatile impurities or those easily derivatized[2] |
| Major Challenges | Insufficient sensitivity for trace analysis; requires a chromophore | Matrix effects, potential for complex spectra (adducts, boroxines)[1][4] | Derivatization step adds complexity and potential for error |
Senior Scientist Recommendations: Choosing the Right Tool for the Job
As a Senior Application Scientist, my guidance is to align the analytical technique with the question you are trying to answer.
-
For Routine Quality Control and Purity Confirmation (>98%): If your boronic acid has a strong UV chromophore and the primary goal is to confirm purity and quantify major impurities, a validated HPLC-UV method is often the most practical and cost-effective choice. It is robust, reliable, and sufficient for its purpose.
-
For Trace-Level Impurity and Genotoxin Analysis (<0.1%): When dealing with potentially genotoxic impurities or requiring the identification and quantification of trace components in a complex matrix, LC-MS/MS is the undisputed gold standard. Its sensitivity and specificity are necessary to meet the stringent control limits required by regulatory bodies like the ICH.[2][9]
-
For High-Throughput Reaction Monitoring: To quickly assess the consumption of a boronic acid reagent in a chemical reaction, a rapid UPLC-MS method is ideal. The short run times and definitive mass identification allow for near real-time decision-making in process development.[11][12]
-
When Other Methods Fail: If a boronic acid or its impurities are volatile or can be made volatile, GC-MS after derivatization (e.g., with pinacol or via silylation) provides an excellent orthogonal technique.[2][4] It can resolve components that are challenging to separate by reversed-phase LC.
By understanding the fundamental chemistry of boronic acids and the distinct advantages and limitations of each analytical technique, researchers can develop robust, reliable, and fit-for-purpose methods to ensure the quality and safety of these critical chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. research.wur.nl [research.wur.nl]
- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
